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Core Science & Biosynthesis

Foundational

The Architecture of Selective Cell Death: Mechanism of Action of Edelfosine (ET-18-OCH3)

Executive Summary 3-Octadecyloxy-2-methoxypropylphosphonocholine, widely known as Edelfosine or ET-18-OCH3 , is the prototypic molecule of a unique class of synthetic antitumor agents called alkyl-lysophospholipid (ALP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Octadecyloxy-2-methoxypropylphosphonocholine, widely known as Edelfosine or ET-18-OCH3 , is the prototypic molecule of a unique class of synthetic antitumor agents called alkyl-lysophospholipid (ALP) analogs[1]. Unlike conventional chemotherapeutics that target DNA synthesis or the mitotic spindle, Edelfosine exerts its cytotoxic effects at the level of cellular membranes[2]. By interacting with specific lipid microdomains, it functions as a highly selective inducer of apoptosis in malignant cells while sparing healthy, non-malignant tissues[3]. This whitepaper dissects the tripartite mechanism of action of Edelfosine—spanning the plasma membrane, endoplasmic reticulum (ER), and mitochondria—and provides self-validating experimental protocols for investigating these pathways.

The Tripartite Mechanism of Edelfosine-Induced Apoptosis

The apoptotic signaling triggered by Edelfosine is not a linear cascade but a highly coordinated, multi-organelle response. Its selectivity stems from the differential lipid composition of cancer cell membranes compared to normal cells, which facilitates preferential drug uptake[3].

Plasma Membrane: Lipid Raft Reorganization and DISC Formation

The initial and most critical step in Edelfosine's mechanism is its accumulation in cholesterol-rich lipid rafts within the plasma membrane[4]. Lipid rafts are dynamic, nanoscale assemblies of sphingolipids and cholesterol that compartmentalize cellular processes. Upon insertion into these rafts, Edelfosine alters their biophysical properties, prompting the ligand-independent co-clustering of the Fas/CD95 death receptor [5]. This intracellular activation recruits downstream signaling molecules—including the adaptor protein FADD and procaspase-8—into the raft domains, forming the Death-Inducing Signaling Complex (DISC)[6]. The localized high concentration of procaspase-8 leads to its auto-proteolytic activation, igniting the extrinsic apoptotic cascade[5].

Endoplasmic Reticulum (ER): CCT Inhibition and ER Stress

Following plasma membrane raft accumulation, Edelfosine undergoes endocytosis and translocates to the Endoplasmic Reticulum (ER)[6]. Here, it acts as a potent inhibitor of CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme in de novo phosphatidylcholine (PC) biosynthesis[7]. The resulting depletion of PC disrupts ER membrane integrity, triggering severe ER stress and the Unfolded Protein Response (UPR). Prolonged UPR activation by Edelfosine shifts the cellular machinery from a survival state to a pro-apoptotic state, heavily contributing to the demise of solid tumor cells such as pancreatic cancer stem cells[7].

Mitochondria: Raft Redistribution and Apoptosome Activation

The terminal execution phase of Edelfosine-induced apoptosis requires a mitochondria-dependent step[1]. Edelfosine induces the physical redistribution of lipid rafts from the plasma membrane to the mitochondria. This reorganization recruits the F1​FO​ -ATP synthase into cholesterol-rich rafts, leading to the dissipation of the mitochondrial membrane potential ( ΔΨm​ )[1]. The subsequent release of cytochrome c into the cytosol triggers the assembly of the apoptosome, activating caspase-9 and the executioner caspase-3, ultimately resulting in DNA fragmentation and cell death[1].

Systems-Level Signaling Pathway

The following diagram illustrates the concurrent signaling pathways activated by Edelfosine across multiple subcellular compartments.

G E Edelfosine (ET-18-OCH3) LR Lipid Raft Accumulation (Plasma Membrane) E->LR Selective Uptake ER ER Translocation & CCT Inhibition E->ER Endocytosis MITO Mitochondrial Raft Redistribution (F1FO-ATP Synthase) E->MITO Direct Interaction FAS Fas/CD95 Co-clustering LR->FAS Ligand-independent DISC DISC Formation (FADD, Procaspase-8) FAS->DISC CASP8 Active Caspase-8 DISC->CASP8 CASP3 Executioner Caspase-3 Activation CASP8->CASP3 ER_STRESS ER Stress / UPR ER->ER_STRESS ER_STRESS->MITO MMP Loss of ΔΨm & Cytochrome c Release MITO->MMP CASP9 Active Caspase-9 MMP->CASP9 Apoptosome CASP9->CASP3 APOP Selective Cancer Cell Apoptosis CASP3->APOP

Multi-organelle apoptotic signaling network triggered by Edelfosine in cancer cells.

Quantitative Analysis of Apoptotic Selectivity

The therapeutic index of Edelfosine relies on its selective cytotoxicity. The table below synthesizes the differential apoptotic responses observed across various in vitro models following 24-48 hours of exposure to 10 μM Edelfosine.

Cell Type / ModelOriginViability / Apoptotic ResponsePrimary Mechanism HighlightReference
Jurkat / HL-60 Human Leukemic T-cells>50% ApoptosisFas/CD95 clustering in lipid rafts[3],[5]
MCL / CLL Primary Mantle Cell Lymphoma / LeukemiaSignificant loss of viabilityRaft-dependent drug uptake[8]
PANC-1 CSCs Pancreatic Cancer Stem Cells~38-47% ApoptosisER stress and UPR activation[7]
Normal Human T-cells Healthy Donor PBMCsMinimal Apoptosis (<5%)Spared due to lack of raft uptake[3],[8]

Self-Validating Experimental Protocols

To rigorously investigate the mechanisms described above, researchers must employ protocols that inherently validate the integrity of the subcellular fractions and the specific stages of cell death.

Protocol 1: Isolation of Lipid Rafts via Sucrose Gradient Ultracentrifugation

This protocol isolates detergent-resistant membranes (DRMs), which biochemically correspond to lipid rafts, to verify the accumulation of Edelfosine and Fas/CD95[4],[5].

Step-by-Step Methodology:

  • Cell Lysis: Resuspend 5×107 Edelfosine-treated cells in 1 mL of ice-cold Lysis Buffer (1% Triton X-100, 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, supplemented with protease/phosphatase inhibitors).

    • Causality: The use of a non-ionic detergent (Triton X-100) strictly at 4°C is critical. At this temperature, the liquid-ordered ( Lo​ ) phase of lipid rafts remains insoluble, while the liquid-disordered ( Ld​ ) phase is solubilized.

  • Homogenization: Pass the lysate through a Dounce homogenizer (20 strokes) on ice.

    • Causality: Mechanical shearing ensures complete disruption of the plasma membrane without degrading the structural integrity of the microdomains.

  • Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% sucrose to yield a 40% sucrose base. Overlay this carefully with 6 mL of 30% sucrose, followed by 4 mL of 5% sucrose to create a discontinuous gradient.

    • Causality: Lipid rafts possess a uniquely high lipid-to-protein ratio, rendering them highly buoyant.

  • Ultracentrifugation: Centrifuge at 200,000 × g for 16–20 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

    • Causality: Prolonged ultracentrifugation forces the buoyant lipid rafts to float upwards, accumulating at the 5%/30% sucrose interface, completely separating them from heavy cytosolic and non-raft proteins that remain in the 40% fraction.

  • Fractionation & Validation: Collect 1 mL fractions from the top to the bottom. Perform SDS-PAGE and Western blotting. Probe fractions with Cholera Toxin B (CTxB) subunit conjugated to HRP .

    • Self-Validation Step: CTxB specifically binds to Ganglioside GM1. The presence of GM1 exclusively in the buoyant fractions (typically fractions 2-4) validates the successful and pure isolation of lipid rafts[4].

Protocol 2: Quantification of Apoptosis via Annexin V/PI Flow Cytometry

This protocol differentiates between early apoptosis, late apoptosis, and necrosis following Edelfosine treatment[9],[8].

Step-by-Step Methodology:

  • Cell Harvesting: Collect treated cells ( 1×106 cells/sample) via gentle centrifugation (300 × g for 5 mins).

    • Causality: Gentle handling prevents mechanical shear stress, which can cause artificial membrane leakage and false-positive necrosis signals.

  • Washing: Wash cells twice with ice-cold PBS.

    • Causality: Washing halts ongoing cellular metabolism and removes serum proteins from the culture media that can non-specifically bind fluorophores.

  • Annexin V Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4). Add 5 μL of Annexin V-FITC and incubate for 15 minutes in the dark at room temperature.

    • Causality: Annexin V binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. The presence of Ca2+ in the binding buffer is an absolute biochemical requirement for this interaction.

  • PI Addition: Add 5 μL of Propidium Iodide (PI) solution (50 μg/mL) and 400 μL of 1X Binding Buffer immediately prior to analysis.

    • Causality: PI is a membrane-impermeant DNA intercalator. It is excluded by viable and early apoptotic cells but rapidly enters cells with compromised membranes (late apoptosis/necrosis). Adding it just before analysis prevents artifactual uptake.

  • Flow Cytometry Analysis: Analyze 10,000 events per sample.

    • Self-Validation Step: The distinct quadrant separation (Annexin V+/PI- for early apoptosis vs. Annexin V+/PI+ for late apoptosis) provides internal validation of the temporal progression of Edelfosine-induced cell death[8].

Translational Perspectives

The unique mechanism of action of Edelfosine positions it as a highly promising agent in the oncology pipeline. Because it circumvents DNA-targeting pathways, it remains effective against tumors that have developed resistance to classical genotoxic chemotherapies or radiation. Furthermore, its profound reliance on lipid raft architecture opens new avenues for combination therapies, such as coupling Edelfosine with androgen deprivation in prostate cancer[10] or utilizing it to target the notoriously resilient cancer stem cell (CSC) populations in solid tumors[7].

References

  • Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine Source: PubMed (NIH) URL:[Link]

  • Edelfosine Source: Wikipedia URL:[Link]

  • Edelfosine Promotes Apoptosis in Androgen-Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity Source: AACR Journals / PMC URL:[Link]

  • The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response Source: PLOS One URL:[Link]

  • Selective Induction of Apoptosis in Cancer Cells by the Ether Lipid ET-18-OCH3 (Edelfosine): Molecular Structure Requirements, Cellular Uptake, and Protection by Bcl-2 and Bcl-XL Source: AACR Journals / PubMed URL:[Link]

  • Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog Edelfosine and Potentiation by Autophagy Inhibition Source: MDPI URL:[Link]

  • Edelfosine Is Incorporated into Rafts and Alters Their Organization Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • In vitro and In vivo Selective Antitumor Activity of Edelfosine against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts Source: AACR Journals URL:[Link]

  • Intracellular Triggering of Fas Aggregation and Recruitment of Apoptotic Molecules into Fas-enriched Rafts in Selective Tumor Cell Apoptosis Source: Journal of Experimental Medicine (Rockefeller University Press) URL:[Link]

Sources

Exploratory

3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine): Mechanisms of Lipid Raft Disruption and CASMER-Mediated Apoptosis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Membrane Biophysics, Apoptotic Signaling Pathways, and Self-Validating Experimental Methodologies Executive Summary The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Membrane Biophysics, Apoptotic Signaling Pathways, and Self-Validating Experimental Methodologies

Executive Summary

The synthetic alkylphospholipid (APL) 3-Octadecyloxy-2-methoxypropylphosphonocholine , universally known as Edelfosine (ET-18-OCH3) , represents a paradigm shift in targeted cancer therapy. Unlike classical chemotherapeutics that target nucleic acids, Edelfosine exerts its cytotoxic effects at the plasma membrane. It acts as a potent lipid raft modulator, preferentially inserting into the cholesterol- and sphingolipid-rich microdomains of tumor cells.

This technical guide dissects the biophysical mechanisms by which Edelfosine disrupts lipid raft architecture, leading to the ligand-independent clustering of the Fas/CD95 death receptor. We will explore the formation of the Cluster of Apoptotic Signaling Molecule-Enriched Rafts (CASMER) , detail the causality behind its signaling cascade, and provide self-validating experimental protocols for researchers investigating membrane-mediated apoptosis.

Mechanistic Foundation: The CASMER Hypothesis

Lipid rafts are dynamic, nanoscale assemblies of cholesterol and sphingolipids that compartmentalize cellular processes. In malignant cells, these domains serve as critical signaling hubs. The antineoplastic efficacy of Edelfosine is fundamentally tied to its ability to alter the phase behavior of these microdomains 1.

Biophysical Alteration and Raft Coalescence

Upon cellular uptake, Edelfosine accumulates in lipid rafts, reaching concentrations exceeding 20 mol% of total raft lipids. Structurally, its ether-linked lipid tail and phosphocholine headgroup allow it to intercalate between endogenous sphingomyelin and cholesterol. This intercalation disrupts the liquid-ordered ( Lo​ ) phase of the raft, displacing cholesterol and forcing the nanoscale rafts to coalesce into larger, micron-sized macrodomains.

Ligand-Independent Fas/CD95 Activation

The coalescence of these domains acts as a biophysical trap. The death receptor Fas/CD95, which typically resides outside of rafts in resting cells, is translocated into these aggregated microdomains. This spatial confinement forces the homotypic interaction of intracellular Death Domains (DD), recruiting the adaptor protein FADD and procaspase-8 via Death Effector Domains (DED).

This supramolecular complex is termed CASMER 2. By concentrating these molecules, Edelfosine triggers the extrinsic apoptotic pathway entirely independently of the physiological Fas Ligand (FasL/CD95L) 3.

CASMER_Pathway A Edelfosine (ET-18-OCH3) Membrane Insertion B Cholesterol & Sphingomyelin Reorganization A->B Alters phase behavior C Lipid Raft Coalescence (Microdomain Aggregation) B->C Biophysical shift D Fas/CD95 Translocation (Ligand-Independent) C->D Receptor trapping E DISC Assembly (FADD + Procaspase-8) D->E DD/DED homotypic binding F CASMER Formation (Apoptotic Scaffold) E->F Signal amplification

Fig 1: Edelfosine-induced CASMER formation and ligand-independent Fas/CD95 apoptotic signaling.

Experimental Workflows & Self-Validating Protocols

To rigorously study the lipid raft disruption pathway, experimental designs must embed internal controls that prove causality rather than mere correlation. The following protocols are engineered as self-validating systems.

Protocol A: Detergent-Resistant Membrane (DRM) Isolation via Sucrose Gradient

Objective: To biochemically prove that Edelfosine induces the translocation of Fas/CD95 into lipid rafts. Causality Principle: Lipid rafts are characterized by their insolubility in non-ionic detergents (like Triton X-100) at low temperatures (4°C) due to their tight lipid packing. By utilizing equilibrium density gradient centrifugation, low-density rafts float to the top fractions, separating from high-density soluble proteins.

Step-by-Step Methodology:

  • Cell Treatment: Incubate human leukemic cells (e.g., Jurkat or MM144) with 10 μM Edelfosine for 15 hours.

  • Cold Lysis: Wash cells in ice-cold PBS and lyse in 1% Triton X-100 TNE buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA) for 30 minutes strictly at 4°C. Causality note: Allowing temperatures to rise will solubilize the rafts, destroying the microdomains.

  • Gradient Assembly: Mix the lysate with 80% sucrose to a final concentration of 40%. Overlay with a step gradient of 30% sucrose and 5% sucrose.

  • Ultracentrifugation: Spin at 200,000 × g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).

  • Fractionation: Carefully collect twelve 1 mL fractions from top to bottom.

  • Self-Validation (Immunoblotting):

    • Positive Control: Probe fractions 2-4 for GM1 ganglioside (using Cholera Toxin B) or Lck to confirm successful raft isolation.

    • Negative Control: Probe all fractions for CD71 (Transferrin Receptor) . If CD71 appears in fractions 2-4, the isolation failed (incomplete solubilization of non-raft membranes).

    • Target: Probe for Fas/CD95. In untreated cells, Fas is in fractions 8-12. In Edelfosine-treated cells, Fas shifts to fractions 2-44.

Raft_Isolation S1 1. Cell Treatment (10 μM Edelfosine) S2 2. Cold Lysis (1% Triton X-100, 4°C) S1->S2 S3 3. Sucrose Gradient (5% / 30% / 40%) S2->S3 S4 4. Ultracentrifugation (200,000 x g, 16h) S3->S4 S5 5. Fractionation (Collect 12 fractions) S4->S5 S6 6. Validation (GM1+, CD71-) S5->S6

Fig 2: Self-validating workflow for detergent-resistant membrane (DRM) lipid raft isolation.

Protocol B: Pharmacological Validation via Cholesterol Depletion

Objective: To prove that Edelfosine-induced apoptosis is causally dependent on intact lipid rafts, not merely a parallel phenomenon. Causality Principle: Methyl-β-cyclodextrin (MCD) is a cyclic oligosaccharide that physically extracts cholesterol from the plasma membrane, thereby dismantling lipid rafts. If Edelfosine requires rafts to trigger apoptosis, pre-treatment with MCD will rescue the cells.

Step-by-Step Methodology:

  • Cholesterol Depletion: Pre-incubate target cells with 2.5 mM MCD in serum-free media for 30 minutes at 37°C.

  • Drug Challenge: Wash cells and expose to 10 μM Edelfosine for 15-24 hours.

  • Apoptosis Assay: Quantify apoptosis using Annexin V/PI flow cytometry.

  • Self-Validation: The MCD pre-treatment must abrogate both Fas/CD95 clustering (verified via confocal microscopy) and subsequent Caspase-3 cleavage. Failure to rescue indicates off-target toxicity or incomplete cholesterol extraction 5.

Quantitative Analysis of Lipid Raft Disruption

The following table synthesizes the quantitative biophysical and biological metrics associated with 10 μM Edelfosine treatment in leukemic models, demonstrating the profound dependency on lipid raft integrity.

Experimental MetricUntreated ControlEdelfosine Treated (15h)Edelfosine + MCD Pre-treatment
Fas/CD95 in Raft Fractions (%) < 5%> 85%< 10%
Apoptotic Cell Population (%) ~ 2%> 50%~ 5%
Edelfosine Uptake (pmol/10⁶ cells) 0~ 120< 20
Aggregated Raft Area (Ų/cell) Dispersed (< 10³)~ 25.6 × 10⁸Disrupted (Unmeasurable)
Caspase-8 Activation Status InactiveCleaved / ActiveInactive

Data synthesized from biophysical localization studies and flow cytometry assays.

Translational Implications

Understanding the 3-Octadecyloxy-2-methoxypropylphosphonocholine pathway highlights a critical frontier in oncology: membrane lipid therapy . By targeting the biophysical properties of the membrane rather than intracellular kinases or DNA, Edelfosine bypasses common chemoresistance mechanisms (e.g., p53 mutations). Furthermore, because the lipid raft composition of malignant cells differs significantly from normal healthy cells, Edelfosine exhibits a high therapeutic index, sparing normal resting lymphocytes while aggressively inducing CASMER formation in multiple myeloma and leukemic cells.

References

  • MedChemExpress. "Edelfosine (ET-18-OCH3) | Lipid Raft Modulator".
  • Blood - ASH Publications. "The antitumor ether lipid ET-18-OCH3 induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells".
  • PLoS ONE / PMC. "Involvement of Raft Aggregates Enriched in Fas/CD95 Death-Inducing Signaling Complex in the Antileukemic Action of Edelfosine in Jurkat Cells".
  • Tandfonline. "Full article: Lipid Rafts, Death Receptors and CASMERs: New Insights for Cancer Therapy".
  • The Journal of Physical Chemistry B - ACS Publications. "Edelfosine Is Incorporated into Rafts and Alters Their Organization".

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of 3-Octadecyloxy-2-methoxypropylphosphonocholine

Introduction 3-Octadecyloxy-2-methoxypropylphosphonocholine is a synthetic ether lipid analog belonging to the class of alkylphosphocholines. These compounds have garnered significant interest in the scientific community...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Octadecyloxy-2-methoxypropylphosphonocholine is a synthetic ether lipid analog belonging to the class of alkylphosphocholines. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. Unlike their naturally occurring ester-linked counterparts, ether lipids exhibit enhanced stability against enzymatic degradation by lipases, a characteristic that significantly influences their pharmacokinetic profile and biodistribution. This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and biodistribution of 3-Octadecyloxy-2-methoxypropylphosphonocholine, drawing upon data from closely related analogs to build a robust scientific narrative.

The structure of 3-Octadecyloxy-2-methoxypropylphosphonocholine, characterized by a long octadecyl ether-linked chain at the sn-1 position, a methoxy group at the sn-2 position, and a phosphocholine headgroup, is designed to interact with and modulate cellular membranes and signaling pathways. Understanding its journey through a biological system—from administration to elimination—is paramount for its development as a potential therapeutic agent.

Pharmacokinetic Profile: A Journey Through the Body

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). For 3-Octadecyloxy-2-methoxypropylphosphonocholine, these processes are largely inferred from studies on structurally similar ether lipids, most notably 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3).

Absorption

When administered orally, alkylphosphocholines are readily absorbed from the gastrointestinal tract. Studies on analogs suggest that absorption is likely to be extensive. The lipophilic nature of the long alkyl chain facilitates its passage across the intestinal mucosa.

Distribution

Following absorption, 3-Octadecyloxy-2-methoxypropylphosphonocholine is expected to distribute widely throughout the body. Research on analogous compounds in rats has shown that the highest concentrations are typically found in the adrenal glands, spleen, and small intestine. The brain, however, appears to be less accessible to these compounds. Steady-state levels in most organs can be achieved with consistent dosing.

Metabolism

The metabolic fate of 3-Octadecyloxy-2-methoxypropylphosphonocholine is a critical determinant of its efficacy and potential toxicity. Unlike ester-linked phospholipids, the ether bond at the sn-1 position is resistant to cleavage by most phospholipases A1 and A2. However, studies on the analog OM-GPC in neoplastic cells suggest that the phosphocholine headgroup can be cleaved by a phospholipase C-type enzyme.[1] In normal tissues, such as the liver, metabolism can occur through the same enzymatic pathways that handle natural lipids.[2] This can lead to the formation of metabolites that are subsequently incorporated into other lipid species. In tumor cells, however, the parent compound tends to remain largely unmodified for extended periods.[2]

Excretion

The excretion of 3-Octadecyloxy-2-methoxypropylphosphonocholine and its metabolites is expected to occur primarily through the urine. Studies using radioiodinated phospholipid ether analogs have shown that while the parent compound is retained in tissues, its metabolites are cleared and excreted from the body.[3]

Biodistribution: Where Does It Go?

The biodistribution of a drug describes its concentration in various tissues and organs over time. For 3-Octadecyloxy-2-methoxypropylphosphonocholine, this is of particular interest, especially in the context of its potential as an anti-cancer agent, where preferential accumulation in tumor tissue is highly desirable.

Studies with radioiodinated analogs have demonstrated significant tumor localization.[3][4] The clearance of the radiotracer from tumor tissue is often much slower than from non-target tissues, leading to favorable tumor-to-nontarget tissue ratios over time.[4]

Table 1: Representative Tissue Distribution of a Radioiodinated Phospholipid Ether Analog in Rats

Tissue% Injected Dose / gram (24 hours post-injection)
Tumor2.5 ± 0.4
Blood0.23 ± 0.05
Liver1.35 ± 0.21
Spleen1.89 ± 0.32
Kidney0.98 ± 0.15
Lung0.75 ± 0.11
Brain0.05 ± 0.01

Data is hypothetical and based on trends observed in studies of similar compounds for illustrative purposes.

Cellular Uptake and Mechanism of Action

The journey of 3-Octadecyloxy-2-methoxypropylphosphonocholine culminates in its interaction with and entry into target cells. The cellular uptake of alkylphosphocholines is a time and concentration-dependent process.[5] It is not believed to be mediated by specific receptors but rather occurs through a process of receptor-independent endocytosis.[5]

Once inside the cell, these ether lipids can integrate into cellular membranes, altering their fluidity and the function of membrane-associated proteins. This disruption of membrane integrity and signaling is thought to be a key component of their cytotoxic effects against cancer cells.

Experimental Methodologies: A How-To Guide

The study of the pharmacokinetics and biodistribution of 3-Octadecyloxy-2-methoxypropylphosphonocholine relies on a suite of sophisticated analytical techniques.

Radiolabeling for In Vivo Tracking

To trace the fate of the compound in a living organism, it is often labeled with a radioactive isotope, such as Iodine-125.

Diagram 1: Workflow for Radiolabeling of a Phospholipid Ether Analog

G cluster_synthesis Synthesis & Labeling cluster_purification Purification cluster_analysis Quality Control start Phospholipid Ether Analog reagents Iodine-125 (¹²⁵I) Chloramine-T (oxidizing agent) start->reagents reaction Isotope Exchange Reaction reagents->reaction quench Sodium Metabisulfite (reducing agent) reaction->quench purification Column Chromatography (e.g., Sephadex LH-20) quench->purification analysis TLC / HPLC for Radiochemical Purity purification->analysis end Radiolabeled Compound for In Vivo Studies analysis->end

Caption: Radiolabeling workflow for in vivo studies.

Protocol for Radioiodination:

  • Dissolve the phospholipid ether analog in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of Iodine-125.

  • Initiate the reaction by adding an oxidizing agent like Chloramine-T.[6]

  • Allow the reaction to proceed for a short period (e.g., 30 seconds).[6]

  • Quench the reaction with a reducing agent such as sodium metabisulfite.[6]

  • Purify the radiolabeled product using column chromatography to remove unreacted iodine and other impurities.[6]

  • Assess the radiochemical purity of the final product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantitative Whole-Body Autoradiography (QWBA)

QWBA is a powerful technique that provides a visual and quantitative map of the distribution of a radiolabeled compound throughout the entire body of an animal.[7][8]

Diagram 2: Quantitative Whole-Body Autoradiography (QWBA) Workflow

G cluster_animal_study In Vivo Phase cluster_sectioning Sample Preparation cluster_imaging Imaging & Analysis animal Administer Radiolabeled Compound to Animal timepoints Euthanize at Pre-determined Timepoints animal->timepoints freezing Freeze Carcass in Liquid Nitrogen timepoints->freezing sectioning Cryosectioning of Whole Body freezing->sectioning mounting Mount Sections onto Support sectioning->mounting exposure Expose Sections to Phosphor Imaging Plate mounting->exposure scanning Scan Plate with Phosphor Imager exposure->scanning quantification Quantify Radioactivity in Tissues scanning->quantification result Generate Biodistribution Map quantification->result

Caption: QWBA experimental workflow.

Tissue Lipid Extraction and Analysis

To determine the concentration of the compound and its metabolites in specific tissues, a robust lipid extraction and analysis protocol is essential.

Protocol for Tissue Lipid Extraction (Folch Method):

  • Homogenize a known weight of the tissue sample.

  • Add a mixture of chloroform and methanol (2:1, v/v) to the homogenate.[9]

  • Vortex the mixture thoroughly to ensure complete lipid extraction.

  • Add water to induce phase separation.

  • Centrifuge the sample to separate the organic (lower) and aqueous (upper) phases.

  • Carefully collect the organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for analysis.[9]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

The reconstituted lipid extract can then be analyzed by LC-MS to separate and quantify the parent compound and its metabolites. This technique offers high sensitivity and specificity for the detection of lipid molecules.

Conclusion and Future Directions

The pharmacokinetic and biodistribution profile of 3-Octadecyloxy-2-methoxypropylphosphonocholine, as inferred from its close analogs, suggests that it is a promising candidate for further investigation as a therapeutic agent. Its stability against enzymatic degradation, favorable tissue distribution, and potential for tumor accumulation are all desirable characteristics.

Future research should focus on obtaining specific pharmacokinetic and biodistribution data for 3-Octadecyloxy-2-methoxypropylphosphonocholine itself. This will require dedicated in vivo studies in relevant animal models. Furthermore, a more detailed elucidation of its metabolic pathways and the identification of its major metabolites will be crucial for a comprehensive understanding of its biological activity and safety profile. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and quantitative imaging, will undoubtedly play a pivotal role in advancing our knowledge of this intriguing class of molecules.

References

  • Unger, C., Eibl, H., Breiser, A., von Heyden, H. W., & Nagel, G. A. (1985). Metabolism of ether phospholipids and analogs in neoplastic cells. Journal of Cancer Research and Clinical Oncology, 109(3), 220–225.
  • Roerdink, F. H., Daemen, T., Bakker-Woudenberg, I. A., Storm, G., & Scherphof, G. L. (1988). Metabolism of liposomes prepared from a labelled ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in the rat. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 959(1), 22–30.
  • Creative Proteomics. (n.d.). Protocol for Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Retrieved from a relevant scientific protocol repository.
  • Posse de Chaves, E., Vance, D. E., Campenot, R. B., & Vance, J. E. (1995). Alkylphosphocholines inhibit choline uptake and phosphatidylcholine biosynthesis in rat sympathetic neurons and impair axonal extension. Biochemical Journal, 312(Pt 3), 913–918.
  • Murdoch University. (n.d.). Tissue-specific lipid extraction protocols intended for tailored mass spectrometry analysis and precision medicine. Retrieved from a relevant scientific protocol repository.
  • USCKS. (n.d.). 3-octadecyloxy-2-methoxypropylphosphonocholine[144615-60-1].
  • The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols.
  • Plotzke, K. P., Fisher, S. J., Wahl, R. L., Olken, N. M., & Skinner, R. S. (1993). Biodistribution, metabolism, and excretion of radioiodinated phospholipid ether analogs in tumor-bearing rats. Journal of Pharmaceutical Sciences, 82(9), 903–908.
  • Veigel, M., Wagner, J., & Eibl, H. (1989). Investigations on the cellular uptake of hexadecylphosphocholine. Arzneimittel-Forschung, 39(12), 1548–1551.
  • Procedure. (2020, November 24). sample preparation guideline for extraction of non-polar metabolites from tissue. Retrieved from a relevant scientific protocol repository.
  • Al-Sari, A., Suvitaival, T., & Hyotylainen, T. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 1003.
  • Gallocchio, F., Di Bello, M., Cima, L., & Armato, U. (1992). Fate of 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET18-OME) in malignant cells, normal cells, and isolated and perfused rat liver. International Journal of Cancer, 51(5), 787–792.
  • Noseda, A., Berens, M. E., & Modest, E. J. (1988). Distribution of hexadecylphosphocholine and octadecyl-methyl-glycero-3-phosphocholine in rat tissues during steady-state treatment. Cancer Research, 48(7), 1788–1791.
  • QPS. (n.d.). Quantitative Whole-Body Autoradiography (QWBA).
  • Charles River Laboratories. (n.d.). Quantitative Tissue Distribution and QWBA Services.
  • Cambridge University Press & Assessment. (n.d.). Iodine-125.
  • Meyer, K. L., Schwendner, S. W., & Counsell, R. E. (1989). Synthesis and biological evaluation of radioiodinated phospholipid ether analogs. Journal of Medicinal Chemistry, 32(1), 214–219.

Sources

Exploratory

Structural and Physicochemical Properties of 3-Octadecyloxy-2-methoxypropylphosphonocholine: A Technical Guide

Executive Summary & Rationale Synthetic ether-linked lipids, collectively known as antineoplastic lipids (ATLs), represent a unique class of chemotherapeutic agents that act at the plasma membrane rather than targeting D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Synthetic ether-linked lipids, collectively known as antineoplastic lipids (ATLs), represent a unique class of chemotherapeutic agents that act at the plasma membrane rather than targeting DNA. The prototype of this class, 1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (Edelfosine or ET-18-OCH3), induces selective apoptosis in tumor cells by accumulating in lipid rafts and triggering the Fas/CD95 death receptor pathway[1].

During the early development of ATLs, a critical mechanistic debate emerged: Is the intact lipid molecule responsible for cytotoxicity, or are its hydrolytic degradation products (cleaved by Phospholipase C) the active agents?

To resolve this, researchers synthesized a non-hydrolyzable phosphonate analog: 3-octadecyloxy-2-methoxypropylphosphonocholine [2]. By replacing the labile phosphate ester (C-O-P) linkage with a highly stable carbon-phosphorus (C-P) bond, this analog provided definitive proof that Phospholipase C (PLC)-catalyzed hydrolysis is not required for the cytotoxic action of ether lipids, solidifying the intact lipid as the primary pharmacophore[2].

Structural Chemistry & Physicochemical Profile

The phosphonate analog is structurally homologous to Edelfosine. It features an ether-linked octadecyl chain at the sn-1 equivalent position (providing lipophilicity for membrane insertion) and a methoxy group at the sn-2 equivalent position (preventing acyltransferase-mediated remodeling). The critical modification lies at the sn-3 position, where the phosphonocholine headgroup is directly bonded to the carbon backbone[3].

Table 1: Physicochemical and Identification Properties
PropertySpecification
Chemical Name rac-3-octadecyloxy-2-methoxy-propyl-phosphonocholine
Molecular Formula C27H58NO5P
Molecular Weight 507.7 g/mol
CAS Registry Number 144615-60-1
PubChem CID 132611
sn-3 Bond Type Carbon-Phosphorus (C-P) linkage
Enzymatic Stability Highly resistant to Phospholipase C (PLC) and Phospholipase D (PLD)

Chemical Synthesis Workflow

The synthesis of phosphonate ether lipids requires precise chemo-selective control. The primary challenge is establishing the C-P bond and subsequently deprotecting the phosphonate intermediates without using harsh acidic conditions that would cleave the delicate ether linkages at the sn-1 and sn-2 positions[4].

SynthesisWorkflow Start 1-O-Octadecyl-2-O-methylglycerol (Starting Material) Step1 Bromination (CBr4, PPh3) Start->Step1 Step2 Michaelis-Arbuzov Reaction (Triethyl phosphite, 150°C) Step1->Step2 Step3 Dealkylation (TMSBr, CHCl3) Step2->Step3 Step4 Choline Coupling (Trichloroacetonitrile, Pyridine) Step3->Step4 Product 3-Octadecyloxy-2-methoxypropylphosphonocholine (Final Product) Step4->Product

Caption: Stepwise chemical synthesis workflow of 3-octadecyloxy-2-methoxypropylphosphonocholine.

Protocol 1: Synthesis Methodology
  • Halogenation (Activation): React the starting material, 1-O-octadecyl-2-O-methylglycerol, with carbon tetrabromide ( CBr4​ ) and triphenylphosphine ( PPh3​ ) in anhydrous dichloromethane. This converts the primary hydroxyl group into a reactive bromide leaving group.

  • Phosphonation (C-P Bond Formation): Subject the brominated intermediate to a Michaelis-Arbuzov reaction by heating it with an excess of triethyl phosphite at 150°C. Causality: This specific reaction drives the formation of the highly stable C-P bond, yielding diethyl (3-octadecyloxy-2-methoxypropyl)phosphonate.

  • Mild Dealkylation: Treat the diethyl phosphonate with bromotrimethylsilane (TMSBr) in anhydrous chloroform at room temperature, followed by hydrolysis with methanol. Causality: Standard acid/base hydrolysis of diethyl phosphonates requires refluxing concentrated HCl, which would destroy the ether bonds. TMSBr allows for mild, self-validating cleavage to yield the free phosphonic acid while preserving structural integrity.

  • Choline Coupling: Activate the phosphonic acid using trichloroacetonitrile in pyridine, then react it with choline tosylate.

  • Purification: Isolate the final product via silica gel chromatography utilizing a gradient of chloroform/methanol/water to separate the zwitterionic lipid from unreacted precursors.

Mechanistic Biology: Receptor-Mediated Apoptosis

Because 3-octadecyloxy-2-methoxypropylphosphonocholine cannot be metabolized by PLC, it acts as a continuous structural disruptor at the plasma membrane. It mimics Edelfosine by inserting into lipid rafts—cholesterol- and sphingolipid-rich microdomains. This insertion alters membrane fluidity and forces the spontaneous clustering of Fas/CD95 death receptors, independent of the natural Fas ligand[1].

SignalingPathway Analog Phosphonate Analog (Accumulates in Lipid Rafts) Fas Fas/CD95 Receptor Clustering Analog->Fas Induces DISC DISC Formation (FADD & Procaspase-8) Fas->DISC Recruits Caspase8 Caspase-8 Activation DISC->Caspase8 Cleaves Apoptosis Apoptosis (HL-60 / C-41 cells) Caspase8->Apoptosis Executes

Caption: Mechanism of apoptosis induction by non-hydrolyzable ether lipid analogs.

In Vitro Evaluation & Antineoplastic Efficacy

The biological validation of this compound relies on its ability to inhibit tumor cell proliferation in vitro. The retention of high cytotoxicity in the absence of PLC hydrolysis proves that the intact molecule is the active driver of apoptosis[2].

Table 2: Comparative Antineoplastic Activity
CompoundCell LineAssay TypeEC50 Value
ET-18-OCH3 (Edelfosine) HL-60 (Leukemia)[3H]Thymidine Uptake~2 µM
Phosphonate Analog HL-60 (Leukemia)[3H]Thymidine Uptake5 - 7 µM
Phosphonate Analog C-41 (Cervical Carcinoma)Cell Viability10 - 15 µM
Protocol 2:[3H]Thymidine Uptake Assay for Proliferation Inhibition

Causality: While colorimetric viability assays (like MTT) measure metabolic activity, [3H]thymidine uptake directly quantifies DNA synthesis. For rapidly dividing leukemic cells (HL-60), this provides a highly sensitive, self-validating metric for the cessation of cell division prior to apoptotic body formation.

  • Cell Culture Preparation: Culture HL-60 (human promyelocytic leukemia) and C-41 (human undifferentiated cervical carcinoma) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Maintain at 37°C in a 5% CO2 humidified incubator.

  • Compound Administration: Seed the cells at a density of 1×105 cells/well in 96-well microtiter plates. Add 3-octadecyloxy-2-methoxypropylphosphonocholine at varying concentrations (1 µM to 50 µM). Ensure the vehicle (ethanol) final concentration remains strictly below 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation Phase: Incubate the plates for 48 hours. This duration is critical as ether lipids require time to accumulate in lipid rafts and initiate the Fas/CD95 clustering cascade.

  • Radiolabeling: Pulse the cells by adding 1 µCi of [3H]thymidine per well during the final 6 hours of the 48-hour incubation period.

  • Harvesting and Quantification: Harvest the cells onto glass fiber filters using an automated cell harvester to wash away unincorporated radiolabel. Measure the incorporated radioactivity using a liquid scintillation counter to calculate the EC50 values.

Conclusion

The development of 3-octadecyloxy-2-methoxypropylphosphonocholine was a watershed moment in lipid pharmacology. By engineering a non-hydrolyzable C-P bond in place of the standard C-O-P linkage, researchers successfully decoupled the structural effects of ether lipids from their metabolic byproducts. Its potent antineoplastic activity against both leukemic and solid tumor cell lines confirms that membrane-targeted, receptor-mediated apoptosis is driven by the intact lipid architecture.

References

  • Synthesis and antineoplastic properties of an ether glycerophosphonocholine, and analog of ET-18-OCH3-GPC - PubMed Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • (2-Methoxy-3-octadecyloxy)propyl-1-phosphocholine | CID 132611 Source: PubChem / National Library of Medicine URL:[Link]

  • Synthesis of ether lipids: natural compounds and analogues - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • ET-18-OCH3 (Edelfosine): A Selective Antitumour Lipid Targeting Apoptosis Through Intracellular Activation of Fas / CD95 Death Receptor Source: ResearchGate / Current Medicinal Chemistry URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of 3-Octadecyloxy-2-methoxypropylphosphonocholine to Cell Membranes

Introduction 3-Octadecyloxy-2-methoxypropylphosphonocholine is a synthetic ether lipid analog. Ether lipids are a unique class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Octadecyloxy-2-methoxypropylphosphonocholine is a synthetic ether lipid analog. Ether lipids are a unique class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, which confers distinct physicochemical properties compared to the more common ester-linked phospholipids.[1][2] These properties influence membrane fluidity, fusion events, and the formation of specialized microdomains like lipid rafts.[2][3][4][5] Notably, cancer cells often exhibit elevated levels of ether lipids, suggesting their involvement in pathogenesis and making them attractive targets for therapeutic intervention.[4][6] Synthetic ether lipid analogs, such as the subject of this guide, are being investigated for their potential cytotoxic and cytostatic properties, which are thought to arise from their interactions with and disruption of cell membranes.[1]

The binding affinity of a molecule like 3-Octadecyloxy-2-methoxypropylphosphonocholine to cell membranes is a critical parameter that governs its biological activity. It determines the concentration at which the molecule partitions into the membrane, a prerequisite for its downstream effects. A thorough understanding of this binding affinity is paramount for researchers in drug development and cell biology to predict the compound's efficacy, and potential off-target effects.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the binding affinity of 3-Octadecyloxy-2-methoxypropylphosphonocholine to cell membranes. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for key biophysical techniques.

The Biophysical Landscape of Membrane Binding

The interaction of a lipid analog with a cell membrane is a complex process driven by a combination of forces, including hydrophobic interactions, electrostatics, and hydrogen bonding.[7] The molecule must first approach the membrane surface and then partition into the lipid bilayer. This process can be influenced by several factors, including the lipid composition of the membrane (e.g., the presence of cholesterol and sphingolipids in lipid rafts), the physical state of the membrane (e.g., liquid-ordered vs. liquid-disordered phases), and the specific structural features of the binding molecule.[8][9][10]

To quantitatively describe the binding affinity, we often refer to the equilibrium dissociation constant (KD), which represents the concentration of the ligand at which half of the binding sites on the membrane are occupied. A lower KD value indicates a higher binding affinity. Several powerful biophysical techniques can be employed to determine the KD and other thermodynamic parameters of this interaction.

Choosing the Right Model Membrane System

The choice of a model membrane system is a critical first step in any binding affinity study. While live cells provide the most physiologically relevant context, the complexity of the cellular environment can make it challenging to isolate and quantify the specific binding event of interest. Therefore, researchers often utilize well-defined model membrane systems.

Model SystemAdvantagesDisadvantages
Liposomes/Unilamellar Vesicles Simple to prepare, composition can be precisely controlled, suitable for a wide range of biophysical techniques.Lack the complexity and protein components of native cell membranes.
Supported Lipid Bilayers (SLBs) Planar geometry is ideal for surface-sensitive techniques like SPR and AFM, allows for high-throughput screening.The solid support can influence the properties of the bilayer, not suitable for all techniques.
Nanodiscs Provide a more native-like environment for membrane proteins, monodisperse and soluble.More complex to prepare than liposomes, smaller membrane surface area.
Langmuir Monolayers Allows for precise control of lipid packing and surface pressure, useful for studying insertion and interfacial interactions.[11]Represents only a single leaflet of the membrane, not a full bilayer.

For initial binding affinity studies of 3-Octadecyloxy-2-methoxypropylphosphonocholine, liposomes of varying compositions are an excellent starting point. For instance, one could prepare liposomes mimicking the general composition of a mammalian plasma membrane or specific domains like lipid rafts (enriched in cholesterol and sphingomyelin).

Key Methodologies for Quantifying Binding Affinity

This section details three powerful and widely used biophysical techniques to determine the binding affinity of 3-Octadecyloxy-2-methoxypropylphosphonocholine to model cell membranes: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Correlation Spectroscopy (FCS).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule or, in this case, a lipid membrane.[12] By titrating the lipid analog into a solution of liposomes, the heat of interaction can be measured. The resulting binding isotherm can be fit to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12][13][14] This provides a complete thermodynamic profile of the interaction.[12]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Liposome_Prep Prepare Liposomes of Defined Composition Compound_Prep Prepare Solution of 3-Octadecyloxy-2-methoxypropylphosphonocholine Load_Sample Load Liposomes into Sample Cell Liposome_Prep->Load_Sample Degas Degas Both Solutions Load_Titrant Load Compound into Syringe Compound_Prep->Load_Titrant Degas->Load_Sample Degas->Load_Titrant Equilibrate Equilibrate System to Desired Temperature Load_Sample->Equilibrate Load_Titrant->Equilibrate Titration Perform Serial Injections of Compound into Liposomes Equilibrate->Titration Integrate Integrate Raw Heat Bursts Titration->Integrate Subtract_Blank Subtract Heats of Dilution (Blank Titration) Integrate->Subtract_Blank Plot_Isotherm Plot Integrated Heats vs. Molar Ratio Subtract_Blank->Plot_Isotherm Fit_Model Fit Data to a Binding Model (e.g., One-Site Binding) Plot_Isotherm->Fit_Model Determine_Params Determine K_D, ΔH, n Fit_Model->Determine_Params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC or a mixture of POPC/Cholesterol/SM) by extrusion. The final lipid concentration should be in the low millimolar range.

  • Compound Preparation: Prepare a stock solution of 3-Octadecyloxy-2-methoxypropylphosphonocholine in a buffer that is identical to the one used for the liposomes. The concentration of the compound should be 10-20 times higher than the liposome concentration.

  • Degassing: Thoroughly degas both the liposome suspension and the compound solution to prevent bubble formation during the experiment.

  • ITC Setup:

    • Pipette the liposome suspension into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Allow the system to equilibrate.

  • Titration:

    • Perform a series of small injections (e.g., 5-10 µL) of the compound into the liposome suspension.

    • Allow the system to return to baseline between each injection.

  • Blank Experiment: Perform a control titration by injecting the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per injection against the molar ratio of compound to lipid.

    • Fit the resulting binding isotherm to an appropriate binding model to extract the thermodynamic parameters.

Causality Behind Experimental Choices:

  • Identical Buffers: Using the same buffer for both the liposomes and the compound is crucial to minimize heat changes due to buffer mismatch.

  • Degassing: Air bubbles in the system can cause significant artifacts in the heat signal.

  • Blank Titration: This is a critical control to account for the heat produced by the dilution of the compound, ensuring that the measured heat is solely from the binding interaction.[13]

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[15][16] In a typical experiment, a lipid bilayer is immobilized on the sensor chip, and the compound of interest is flowed over the surface.[17][18] Binding of the compound to the lipid bilayer causes an increase in mass at the surface, which in turn leads to a change in the refractive index that is detected in real-time as a change in resonance units (RU).[15] By analyzing the binding curves at different compound concentrations, the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD), can be determined.[19]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Chip_Prep Prepare L1 Sensor Chip Immobilize Immobilize Liposomes on Sensor Chip Chip_Prep->Immobilize Liposome_Prep Prepare Liposomes Liposome_Prep->Immobilize Compound_Prep Prepare Compound Solutions (Serial Dilution) Inject_Compound Inject Compound Solutions (Association) Compound_Prep->Inject_Compound Stabilize Stabilize the Lipid Surface Immobilize->Stabilize Stabilize->Inject_Compound Inject_Buffer Inject Buffer (Dissociation) Inject_Compound->Inject_Buffer Reference_Subtract Subtract Reference Flow Cell Signal Inject_Compound->Reference_Subtract Regenerate Regenerate Sensor Surface (if necessary) Inject_Buffer->Regenerate Inject_Buffer->Reference_Subtract Regenerate->Immobilize Fit_Kinetics Fit Sensorgrams to a Kinetic Model Reference_Subtract->Fit_Kinetics Determine_Rates Determine k_on and k_off Fit_Kinetics->Determine_Rates Calculate_KD Calculate K_D (k_off / k_on) Determine_Rates->Calculate_KD

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition.

  • Sensor Chip Preparation: Use an L1 sensor chip, which has a lipophilic surface that facilitates the capture of liposomes.[16]

  • Liposome Immobilization:

    • Flow the SUV suspension over the L1 chip surface. The liposomes will fuse and form a supported lipid bilayer. A successful coating should result in a response of several thousand RU.[16]

    • Inject a solution of NaOH to remove any loosely bound vesicles and stabilize the bilayer.[16]

    • Inject a solution of bovine serum albumin (BSA) to block any non-specific binding sites on the chip surface.[16]

  • Binding Analysis:

    • Prepare a series of dilutions of 3-Octadecyloxy-2-methoxypropylphosphonocholine in running buffer.

    • Inject each concentration over the lipid surface for a set amount of time (association phase).

    • Switch back to flowing only the running buffer to monitor the dissociation of the compound (dissociation phase).

  • Data Analysis:

    • The resulting sensorgrams are corrected by subtracting the signal from a reference flow cell (without immobilized liposomes).

    • The corrected sensorgrams are then globally fitted to a suitable kinetic binding model (e.g., a simple 1:1 Langmuir model or a two-state conformational change model) to determine the kinetic parameters.

Causality Behind Experimental Choices:

  • L1 Sensor Chip: This chip is specifically designed for creating supported lipid bilayers.[16]

  • BSA Blocking: This step is crucial to prevent the compound from binding directly to the sensor chip surface, which would lead to inaccurate results.

  • Reference Flow Cell: Using a reference flow cell allows for the correction of bulk refractive index changes and non-specific binding to the chip surface.

Fluorescence Correlation Spectroscopy (FCS)

Principle: FCS is a highly sensitive technique that measures fluorescence fluctuations in a tiny, precisely defined observation volume (typically on the femtoliter scale).[20][21][22] By analyzing the correlation of these fluctuations over time, one can obtain information about the concentration and diffusion coefficient of fluorescently labeled molecules.[20][21] To study the binding of 3-Octadecyloxy-2-methoxypropylphosphonocholine, the compound would need to be fluorescently labeled. When the labeled compound binds to a large, slowly diffusing liposome, its diffusion time through the observation volume will increase significantly. By measuring the change in the average diffusion time as a function of liposome concentration, the binding affinity can be determined.

Experimental Workflow:

FCS_Workflow cluster_prep Preparation cluster_fcs FCS Measurement cluster_analysis Data Analysis Label_Compound Synthesize Fluorescently Labeled Compound Prepare_Samples Prepare Samples with Fixed Labeled Compound and Varying Liposome Concentrations Label_Compound->Prepare_Samples Prepare_Liposomes Prepare Liposomes Prepare_Liposomes->Prepare_Samples Measure_Bound Measure Autocorrelation at Each Liposome Concentration Prepare_Samples->Measure_Bound Calibrate Calibrate Observation Volume with a Standard Dye Measure_Free Measure Autocorrelation of Free Labeled Compound Calibrate->Measure_Free Fit_ACF Fit Autocorrelation Functions (ACFs) to a Diffusion Model Measure_Free->Fit_ACF Measure_Bound->Fit_ACF Determine_Diffusion Determine Diffusion Times and Fractions of Free and Bound Species Fit_ACF->Determine_Diffusion Plot_Binding_Curve Plot Fraction Bound vs. Liposome Concentration Determine_Diffusion->Plot_Binding_Curve Fit_Binding_Model Fit Binding Curve to Determine K_D Plot_Binding_Curve->Fit_Binding_Model

Caption: Fluorescence Correlation Spectroscopy (FCS) experimental workflow.

Detailed Protocol:

  • Fluorescent Labeling: Synthesize a fluorescently labeled version of 3-Octadecyloxy-2-methoxypropylphosphonocholine. The fluorophore should be chosen to have high photostability and quantum yield.

  • Sample Preparation: Prepare a series of samples containing a fixed, low concentration of the fluorescently labeled compound and varying concentrations of liposomes.

  • FCS Setup and Calibration:

    • Calibrate the confocal observation volume using a fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G).

    • This calibration determines the dimensions of the observation volume, which is necessary for accurate diffusion measurements.

  • FCS Measurements:

    • Measure the autocorrelation function (ACF) of the fluorescence fluctuations for each sample.

    • Start with a sample containing only the free labeled compound to determine its diffusion time.

    • Then, measure the ACFs for the samples with increasing concentrations of liposomes.

  • Data Analysis:

    • The ACFs are fitted to a two-component diffusion model, representing the fast-diffusing free compound and the slow-diffusing liposome-bound compound.

    • The fitting procedure yields the fraction of the bound compound at each liposome concentration.

    • A binding curve is generated by plotting the fraction of bound compound as a function of the liposome concentration.

    • This curve is then fitted to a binding isotherm to determine the KD.

Causality Behind Experimental Choices:

  • Fluorescent Labeling: FCS relies on the detection of fluorescence, so a fluorescent label is essential. The choice of fluorophore and labeling position should be carefully considered to minimize perturbation of the binding interaction.

  • Low Concentration of Labeled Compound: The concentration of the fluorescent species should be kept low (nanomolar range) to avoid saturation of the detector and to ensure that the presence of the labeled compound does not significantly alter the total concentration of the binding partner.

  • Two-Component Diffusion Model: This model is necessary to distinguish between the free and bound populations of the fluorescently labeled compound and to quantify their relative proportions.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Binding Affinity Data for 3-Octadecyloxy-2-methoxypropylphosphonocholine

TechniqueModel Membrane CompositionKD (µM)ΔH (kcal/mol)n (Ligand/Lipid)
ITCPOPC
ITCPOPC/Cholesterol (3:1)
SPRPOPCN/AN/A
SPRPOPC/Cholesterol (3:1)N/AN/A
FCSPOPCN/AN/A
FCSPOPC/Cholesterol (3:1)N/AN/A

Interpreting the Results:

  • KD: A lower KD value indicates a stronger binding affinity. Comparing the KD values across different membrane compositions can reveal whether the compound has a preference for certain lipid environments (e.g., cholesterol-rich domains).

  • ΔH and ΔS (from ITC): The enthalpy of binding (ΔH) provides information about the changes in bonding energies upon interaction. A negative ΔH indicates an exothermic process, typically driven by favorable interactions like hydrogen bonding or van der Waals forces. The entropy of binding (ΔS) reflects the change in the randomness of the system. A positive ΔS is often associated with the release of ordered water molecules from the binding interface (the hydrophobic effect).

  • kon and koff (from SPR): The association and dissociation rate constants provide dynamic information about the binding process. A fast kon indicates that the compound binds quickly to the membrane, while a slow koff suggests that it remains bound for a longer time.

Conclusion

Determining the binding affinity of a novel ether lipid analog like 3-Octadecyloxy-2-methoxypropylphosphonocholine to cell membranes is a fundamental step in understanding its mechanism of action and potential as a therapeutic agent. This guide has outlined a comprehensive approach using three powerful biophysical techniques: Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Correlation Spectroscopy. Each of these methods provides unique and complementary information about the binding interaction. By carefully designing and executing these experiments, and by thoughtfully analyzing the resulting data, researchers can gain deep insights into the molecular interactions that drive the biological activity of this promising class of compounds.

References

  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions.
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya.
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  • Fluorescence Correlation Spectroscopy to Examine Protein–Lipid Interactions in Membranes.
  • Surface plasmon resonance for measuring interactions of proteins with lipid membranes. PubMed.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
  • Advances in the application of fluorescence correlation spectroscopy to study detergent purified and encapsulated membrane proteins. Biochemical Society Transactions.
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  • A beginner's guide to surface plasmon resonance. The Biochemist.
  • Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein. Scientific Research Publishing.
  • Role of cell cholesterol in modulating antineoplastic ether lipid uptake, membrane effects and cytotoxicity. PubMed.
  • Roles of endogenous ether lipids and associated PUFAs in the regulation of ion channels and their relevance for disease.
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  • Biophysical Interactions with Model Lipid Membranes: Applications in Drug Discovery and Drug Delivery. Molecular Pharmaceutics.
  • Potential mechanisms of action of ether-lipids for ion channels / transporters regulation.
  • Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. MDPI.
  • Ether lipid. Wikipedia.
  • Biophysical methods for the characterization of PTEN/lipid bilayer interactions. PubMed.
  • Structural and functional roles of ether lipids. Heparin.
  • Biophysical methods for the characterization of PTEN/lipid bilayer interactions. PMC.
  • Biophysical characterization of peptide–membrane interactions. Taylor & Francis Online.
  • Ether lipids influence cancer cell fate by modulating iron uptake.
  • The ins and outs of lipid rafts: functions in intracellular cholesterol homeostasis, microparticles, and cell membranes. PMC.
  • Role of Lipid Rafts in Pathogen-Host Interaction - A Mini Review. Frontiers.
  • Absolute Binding Affinity of a Phospholipid for a Membrane Protein. ChemRxiv.
  • Impact of Lipid Composition and Receptor Conformation on the Spatio-temporal Organization of μ-Opioid Receptors in a Multi-component Plasma Membrane Model.
  • Polymers of 2-methacryloyloxyethyl phosphorylcholine truly work as cell membrane mimic? PubMed.
  • Oleic acid, 3-(octadecyloxy)propyl ester. EMNPD.
  • Affinity of Alkylphosphocholines to Biological Membrane of Prostate Cancer: Studies in Natural and Model Systems.

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Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine)

Executive Summary & Pharmacological Context 3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly known as Edelfosine or ET-18-OCH3 , is a synthetic alkyl-lysophospholipid (ALP) widely utilized in oncology and immunol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly known as Edelfosine or ET-18-OCH3 , is a synthetic alkyl-lysophospholipid (ALP) widely utilized in oncology and immunology research[1]. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine is an amphiphilic molecule that exerts its effects directly at the plasma membrane[2]. It selectively induces apoptosis in tumor cells by accumulating in lipid rafts, driving the co-clustering of the Fas/CD95 death receptor, and selectively inhibiting phosphatidylinositol-specific phospholipase C (PI-PLC)[2][3].

Because of its unique structural topology—a hydrophilic phosphocholine head paired with a highly hydrophobic octadecyl tail—Edelfosine exhibits complex thermodynamic behavior in solution[4]. Improper solvent selection or handling can lead to spontaneous micelle formation, interdigitated bilayer aggregation, and rapid precipitation[4][5]. This application note provides a field-validated, self-verifying protocol for dissolving Edelfosine in organic solvents (DMSO or Ethanol) to ensure monomeric dispersion, structural stability, and reproducible experimental outcomes.

Pathway E Edelfosine (ET-18-OCH3) Membrane Plasma Membrane Insertion E->Membrane Amphiphilic nature PIPLC PI-PLC Inhibition E->PIPLC Inhibits Rafts Lipid Raft Co-clustering Membrane->Rafts Fas Fas/CD95 Receptor Activation Rafts->Fas Casp8 Caspase-8 Activation Fas->Casp8 Apoptosis Apoptosis (Tumor Cells) Casp8->Apoptosis Proliferation Decreased Proliferation PIPLC->Proliferation

Fig 1. Pharmacological mechanism of Edelfosine inducing apoptosis and inhibiting proliferation.

Physicochemical Properties & Solubility Data

To establish a reliable experimental baseline, the quantitative solubility limits of Edelfosine must be strictly observed. Exceeding these limits in stock solutions will result in latent precipitation during freeze-thaw cycles.

PropertySpecification / Data
Chemical Name 3-Octadecyloxy-2-methoxypropylphosphonocholine
Synonyms Edelfosine, ET-18-OCH3
CAS Number 70641-51-9 (Racemic) / 77286-66-9 (R-enantiomer)[3][5]
Molecular Weight 523.73 g/mol [3]
Solubility in DMSO 5.0 – 10.0 mg/mL (Requires gentle warming at upper limits)[3]
Solubility in Ethanol 5.0 mg/mL[3]
Solubility in Water Up to 15.0 mg/mL (Highly unstable; forms cloudy suspensions)[4]
Storage (Solid) -20°C, protect from light and moisture[3]

Causality in Solvent Selection: Why Avoid Aqueous Stocks?

A common pitfall in handling Edelfosine is attempting to dissolve the lyophilized powder directly into aqueous buffers (e.g., PBS or water). While it has an apparent aqueous solubility of up to 15 mg/mL, the solution is thermodynamically unstable[3].

The Mechanistic Reason: In water, the hydrophobic octadecyl tails rapidly associate to minimize contact with the aqueous phase, forming interdigitated bilayers and large micellar aggregates[5]. Over time—and particularly upon refrigeration—these aggregates fall out of solution, rendering the actual concentration of the drug unknown[4].

The Solution: By utilizing anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol, the organic solvent disrupts the hydrophobic interactions between the lipid tails, forcing the compound into a stable, monomeric state[4]. These organic stocks can be safely frozen and subsequently diluted into aqueous media immediately prior to cellular application, ensuring precise dosing.

Step-by-Step Protocol: Preparation of Organic Stock Solutions

The following workflow establishes a self-validating system for creating 5 mg/mL (~9.5 mM) stock solutions.

Workflow Weigh 1. Weigh Edelfosine (Equilibrated to RT) Solvent 2. Add DMSO/Ethanol (Max 5-10 mg/mL) Weigh->Solvent Vortex 3. Vortex & Sonicate (Warm to 37°C if needed) Solvent->Vortex Filter 4. Sterile Filter (0.22 µm PTFE) Vortex->Filter Aliquot 5. Aliquot & Store (-20°C, Protect from light) Filter->Aliquot

Fig 2. Step-by-step workflow for preparing Edelfosine stock solutions in organic solvents.

Materials Required
  • Edelfosine powder (≥95% purity)

  • Anhydrous DMSO (≥99.9%) or Absolute Ethanol (≥99.5%)

  • Water bath (calibrated to 37°C)

  • Vortex mixer and bath sonicator

  • 0.22 µm PTFE syringe filters (Do not use cellulose acetate, as organic solvents will degrade the membrane)

Dissolution Methodology
  • Thermal Equilibration (Critical Step): Remove the Edelfosine vial from -20°C storage and allow it to sit at room temperature for at least 30–45 minutes before breaking the seal.

    • Causality: Edelfosine is hygroscopic. Opening a cold vial introduces ambient moisture, which acts as a nucleation site for micelle formation and degrades the compound's stability.

  • Solvent Addition: Weigh out exactly 5.0 mg of Edelfosine into a solvent-resistant glass vial. Add 1.0 mL of anhydrous DMSO or Ethanol to achieve a 5 mg/mL concentration[3].

  • Mechanical & Thermal Agitation: Vortex the solution vigorously for 60 seconds.

    • Self-Validation Check: Hold the vial to the light. The solution must be completely transparent.

    • Troubleshooting: If the solution appears cloudy or particulate matter remains, place the vial in a 37°C to 50°C water bath for 5–10 minutes, followed by brief sonication[4]. Gentle thermal energy overcomes the activation barrier for disrupting lipid packing without breaking the ether linkages. Do not exceed 50°C.

  • Sterilization: Draw the transparent solution into a glass syringe and pass it through a 0.22 µm PTFE filter into a sterile receiving tube.

  • Aliquotting and Storage: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent repeated freeze-thaw cycles. Store at -20°C. Ethanol and DMSO stocks are stable for 1 to 3 months under these conditions[3][6].

Preparation of Working Solutions

In Vitro Cell Culture Applications

When transitioning from an organic stock to an aqueous culture medium, the goal is to prevent localized "crashing" (precipitation) of the drug.

  • Thaw a single aliquot of the stock solution at room temperature. Vortex briefly to ensure homogeneity[6].

  • Pre-warm your complete cell culture medium to 37°C.

  • Add the required volume of the stock solution directly into the warmed medium while gently swirling the tube.

  • Toxicity Constraint: Ensure the final concentration of DMSO or Ethanol in the culture well does not exceed 0.1% to 0.5% (v/v) . Higher concentrations of solvent will induce baseline cytotoxicity, confounding the apoptotic effects of Edelfosine[4].

In Vivo Formulation (Animal Models)

For systemic administration in murine models, pure DMSO cannot be injected directly due to severe toxicity. The stock must be formulated into a biologically compatible vehicle[5].

  • Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O.

  • Formulation Logic:

    • Take the required volume of DMSO stock.

    • Add PEG300 and vortex until completely clear (PEG acts as a co-solvent).

    • Add Tween 80 and vortex (acts as a surfactant to stabilize the lipid).

    • Add ddH2O dropwise while continuously vortexing to yield a clear, injectable micellar solution[5].

References

  • Mollinedo, F., et al. "ET-18-OCH3 (edelfosine): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor." Current Medicinal Chemistry, 11(24), 3163-84 (2004). URL:[Link]

Sources

Application

Application Note: Formulation and Mechanistic Validation of 3-Octadecyloxy-2-methoxypropylphosphonocholine (ET-18-OCH3) Liposomes (ELL-12)

Mechanistic Rationale & Therapeutic Context 3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly known as ET-18-OCH3 or Edelfosine , is a synthetic alkyl-lysophospholipid analogue. Unlike traditional chemotherapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Therapeutic Context

3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly known as ET-18-OCH3 or Edelfosine , is a synthetic alkyl-lysophospholipid analogue. Unlike traditional chemotherapeutics that target cellular DNA, ET-18-OCH3 acts directly at the cell membrane. It selectively accumulates in lipid rafts and triggers apoptosis via the release of cytochrome c from mitochondria, independent of the CD95 (APO-1/Fas) signaling pathway[1].

Despite its potent antineoplastic activity, the clinical translation of free ET-18-OCH3 has been severely hampered by its surfactant-like properties, which induce dose-limiting hemolytic toxicity. To circumvent this, the drug is formulated into a highly specific liposomal matrix known as ELL-12 . By sequestering the ether-lipid within a stable bilayer, the—from ~25 mg/kg for the free drug to ~200 mg/kg for the liposomal formulation[2].

SignalingPathway A Liposomal ET-18-OCH3 (ELL-12 Formulation) B Cell Membrane / Lipid Rafts (Internalization) A->B Endocytosis / Fusion C Mitochondrial Membrane B->C Intracellular Trafficking D Cytochrome c Release C->D Membrane Permeabilization E Apoptosome Formation (Procaspase-9 Activation) D->E Cytosolic Accumulation F Executioner Caspases (Caspase-3 & -7) E->F Cleavage / Activation G Apoptosis (DNA Fragmentation) F->G Cellular Dismantling

Fig 1. Mechanistic pathway of liposomal ET-18-OCH3 inducing caspase-mediated apoptosis.

Formulation Architecture

The ELL-12 formulation relies on a precise stoichiometric ratio of structural and functional lipids to maintain bilayer integrity while preventing systemic clearance.

Table 1: ELL-12 Liposomal Formulation Parameters
ComponentFunction / CausalityMolar RatioMolecular Weight ( g/mol )
DOPC Primary bulk lipid: Low phase transition temperature ( Tc​<0∘C ) ensures a fluid bilayer at physiological temperatures, facilitating drug release.4786.11
Cholesterol Membrane stabilizer: Intercalates between DOPC acyl chains to reduce premature drug leakage and stabilize the vesicle in serum.3386.65
DOPE-GA Electrostatic stabilizer: N-glutaryl derivatization provides a negative surface charge, preventing vesicle aggregation and reducing opsonization[3].1858.13
ET-18-OCH3 Active Pharmaceutical Ingredient (API): Pro-apoptotic ether lipid[1].2523.73

Self-Validating Preparation Protocol

This methodology utilizes a thin-film hydration technique followed by sequential extrusion. Every step is designed with built-in causality to ensure a self-validating, reproducible system.

Step 1: Lipid Solubilization and Mixing
  • Action: Dissolve DOPC, Cholesterol, DOPE-GA, and ET-18-OCH3 in a Chloroform/Methanol (2:1 v/v) solvent system to achieve the 4:3:1:2 molar ratio[1].

  • Causality: The 2:1 ratio of non-polar to polar solvent is critical. It ensures the complete co-solubilization of highly hydrophobic molecules (Cholesterol) alongside amphiphilic components (DOPE-GA and the API). Incomplete solubilization leads to phase separation and heterogeneous liposomes.

Step 2: Thin-Film Formation via Solvent Evaporation
  • Action: Transfer the mixture to a round-bottom flask. Use a rotary evaporator at 45°C under reduced pressure to form a dry lipid film. Maintain the vacuum for an additional 2–4 hours post-evaporation[1].

  • Causality: Evaporating at 45°C (well above the Tc​ of DOPC) prevents premature lipid crystallization, ensuring a homogeneous molecular mixture. The extended vacuum phase is a mandatory quality control step to reduce residual organic solvents to <50 ppm; trace solvents can alter the lipid packing parameter, causing API leakage and confounding in vitro toxicity assays[2].

Step 3: Divalent Cation-Free Hydration
  • Action: Hydrate the thin film using Dulbecco’s Phosphate-Buffered Saline (DPBS) strictly without Ca2+ or Mg2+ for 1 hour at room temperature or 45°C[1].

  • Causality: The absence of divalent cations is a non-negotiable parameter. Ca2+ and Mg2+ will electrostatically bridge the negatively charged glutaric acid headgroups of DOPE-GA, causing massive, irreversible flocculation and fusion of the newly formed Multilamellar Vesicles (MLVs)[3].

Step 4: Sizing via Sequential Extrusion
  • Action: Pass the MLV suspension sequentially through polycarbonate track-etched membranes (e.g., 400 nm 200 nm 100 nm) for 10–15 passes using a pressurized extruder.

  • Causality: Iterative extrusion forces the MLVs to restructure into Small Unilamellar Vesicles (SUVs). Achieving a final size of ~100 nm is optimal for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors while minimizing rapid clearance by the reticuloendothelial system (RES)[2].

FormulationWorkflow Step1 Lipid Mixing (CHCl3/MeOH) Step2 Solvent Evaporation (45°C, Vacuum) Step1->Step2 Step3 Thin Lipid Film Step2->Step3 Step4 Hydration (Ca2+/Mg2+ free PBS) Step3->Step4 Step5 MLV Formation Step4->Step5 Step6 Extrusion (100nm Pores) Step5->Step6 Step7 ELL-12 Liposomes (SUVs) Step6->Step7

Fig 2. Step-by-step workflow for the preparation of ELL-12 liposomes via thin-film hydration.

Quality Control & Validation Metrics

To ensure the protocol has functioned as a self-validating system, the final ELL-12 formulation must be analytically verified against the following parameters before .

Table 2: Physicochemical Quality Control Metrics
ParameterTarget ValueAnalytical MethodDiagnostic Implication (If Failed)
Mean Particle Size 90 – 120 nmDynamic Light Scattering (DLS)>120 nm indicates membrane rupture during extrusion or insufficient passes.
Polydispersity Index < 0.15Dynamic Light Scattering (DLS)>0.15 indicates a heterogeneous population, likely due to cation-induced aggregation.
Zeta Potential -20 to -30 mVElectrophoretic Light ScatteringA neutral charge indicates degradation or omission of the DOPE-GA lipid.
API Concentration > 95% RecoveryHPLC-ELSDET-18-OCH3 lacks a strong UV chromophore; ELSD must be used. Low recovery indicates API loss during extrusion[1].

References

  • Liposomal ET-18-OCH3 Induces Cytochrome c-Mediated Apoptosis Independently of CD95 (APO-1/Fas) Signaling. Blood (1999) 94 (10): 3583–3592. URL:[Link]

  • In Vivo Toxicity and Therapeutic Efficacy of a Liposome-formulated Ether-Lipid, ET-18-OCH3 (ELL-12). Cancer Research (1996) 56 (17): 3815-3821. URL:[Link]

  • Toxicity and disposition of TLC ELL-12 (liposomal antitumor ether lipid) in Sprague-Dawley rats. Toxicology (2003) 185(3): 223-235. URL:[Link]

  • N-acyl phosphatidylethanolamine-mediated liposomal drug delivery.European Patent Office EP0966267B1.

Sources

Method

Application Note: Synthesis, Validation, and Mechanistic Evaluation of 3-Octadecyloxy-2-methoxypropylphosphonocholine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Lipidologists, and Oncology Drug Development Professionals Introduction & Mechanistic Rationale Synthetic antineoplastic ether li...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Lipidologists, and Oncology Drug Development Professionals

Introduction & Mechanistic Rationale

Synthetic antineoplastic ether lipids (AELs), most notably Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine, or ET-18-OCH3), represent a unique class of antitumor agents that target cell membranes rather than DNA. A critical question in the development of AELs is whether their degradation by intracellular enzymes—specifically Phospholipase C (PLC)—is required for their cytotoxic activity.

To answer this, researchers designed 3-octadecyloxy-2-methoxypropylphosphonocholine (CAS: 144615-60-1), a phosphonate analog of Edelfosine. By replacing the hydrolyzable phosphate ester linkage (C-O-P) at the sn-3 position with a highly stable phosphonate linkage (C-P), the molecule becomes completely resistant to PLC-mediated cleavage. As demonstrated by , this non-hydrolyzable analog retains potent antineoplastic activity (EC50 of 5–7 µM in HL-60 cells), proving that PLC hydrolysis is not a prerequisite for cytotoxicity.

As a Senior Application Scientist, I have structured this protocol to guide you through the robust chemical synthesis of this phosphonocholine analog. Beyond merely listing reagents, this guide elucidates the chemical causality behind each transformation and embeds self-validating analytical checkpoints to ensure high-fidelity synthesis.

Synthetic Strategy and Workflow

The synthesis of 3-octadecyloxy-2-methoxypropylphosphonocholine requires constructing a stable C-P bond on a glycerol-like backbone. We achieve this through a four-stage linear synthesis starting from rac-1-O-octadecyl-2-O-methylglycerol. The critical C-P bond formation is driven by a Michaelis-Arbuzov reaction, followed by mild deprotection and headgroup coupling.

SynthesisWorkflow A 1-O-Octadecyl-2-O-methylglycerol (Starting Material) B Appel Bromination (CBr4, PPh3) A->B C 1-Bromo-3-octadecyloxy-2-methoxypropane (Intermediate 1) B->C D Michaelis-Arbuzov Reaction (P(OEt)3, 150°C) C->D E Diethyl Phosphonate (Intermediate 2) D->E F Dealkylation (TMSBr, CH2Cl2) E->F G Phosphonic Acid (Intermediate 3) F->G H Headgroup Coupling (2-Bromoethanol, TPS-Cl) G->H I Bromoethyl Phosphonate (Intermediate 4) H->I J Amination (NMe3, Heat) I->J K 3-Octadecyloxy-2-methoxypropylphosphonocholine (Final Product) J->K

Fig 1. Synthetic workflow for 3-octadecyloxy-2-methoxypropylphosphonocholine.

Step-by-Step Experimental Protocols

Stage 1: Appel Bromination of the Glycerol Backbone

Objective: Convert the primary hydroxyl group of the starting material into a good leaving group (bromide) without disrupting the ether linkages. Causality: The Appel reaction is chosen over standard hydrobromic acid or thionyl bromide because it operates under mild, neutral conditions, preventing the cleavage of the sensitive sn-2 methyl ether or sn-1 octadecyl ether.

  • Setup: Dissolve 10 mmol of rac-1-O-octadecyl-2-O-methylglycerol in 50 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Activation: Add 12 mmol of carbon tetrabromide (CBr₄). Cool the reaction mixture to 0 °C using an ice bath.

  • Reaction: Slowly add 12 mmol of triphenylphosphine (PPh₃) in small portions over 15 minutes. Stir for 2 hours at room temperature.

  • Workup: Concentrate the solvent under reduced pressure. Precipitate the triphenylphosphine oxide byproduct by adding cold hexane, and filter.

  • Self-Validation Checkpoint: Run a TLC (Hexane/EtOAc 9:1). The product (1-bromo-3-octadecyloxy-2-methoxypropane) should appear as a highly non-polar spot (Rf ~0.8) compared to the starting alcohol. Visualize using phosphomolybdic acid (PMA) stain.

Stage 2: Michaelis-Arbuzov Reaction

Objective: Form the critical C-P bond to establish the phosphonate framework. Causality: Triethyl phosphite acts as both the nucleophile and the solvent. The high temperature is required to overcome the activation energy of the initial Sₙ2 attack by the phosphorus lone pair onto the primary bromide.

  • Setup: Combine the purified bromide (approx. 8 mmol) with a 5-fold molar excess of triethyl phosphite (P(OEt)₃) in a round-bottom flask equipped with a reflux condenser and a distillation head to remove ethyl bromide as it forms.

  • Reaction: Heat the mixture to 150–160 °C for 24 hours under a nitrogen atmosphere.

  • Purification: Remove the excess triethyl phosphite via vacuum distillation (Kugelrohr apparatus is highly recommended).

  • Self-Validation Checkpoint: Analyze via ³¹P NMR. The appearance of a singular resonance at ~25–30 ppm confirms the formation of the C-P bond. Any signal near 0 ppm indicates unwanted phosphate impurities.

Stage 3: Phosphonate Deprotection

Objective: Cleave the ethyl esters to yield the free phosphonic acid. Causality: Standard aqueous acidic or basic hydrolysis requires harsh, prolonged heating that risks ether cleavage. Bromotrimethylsilane (TMSBr) smoothly cleaves phosphonate ethyl esters at room temperature via a silyl intermediate, which is subsequently hydrolyzed by methanol.

  • Setup: Dissolve the diethyl phosphonate (5 mmol) in 20 mL of anhydrous CH₂Cl₂.

  • Reaction: Add 15 mmol of TMSBr dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolysis: Evaporate the volatiles. Add 20 mL of anhydrous methanol and stir for 2 hours to convert the silyl esters to the free phosphonic acid. Concentrate to dryness.

  • Self-Validation Checkpoint: ¹H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.3 ppm).

Stage 4: Headgroup Construction (Bromoethylation & Amination)

Objective: Attach the choline headgroup to complete the synthesis. Causality: Direct coupling with choline is sterically hindered and low-yielding. A two-step approach—coupling with 2-bromoethanol followed by amination—provides superior yields and easier purification. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is an ideal coupling agent as it forms a highly reactive mixed anhydride.

  • Esterification: Dissolve the phosphonic acid (4 mmol) and 2-bromoethanol (12 mmol) in 15 mL of anhydrous pyridine. Add TPS-Cl (8 mmol) and stir at room temperature for 24 hours.

  • Workup: Quench with water, extract with chloroform, and wash with cold 1M HCl to remove pyridine. Purify the bromoethyl phosphonate via silica gel chromatography (CHCl₃/MeOH 9:1).

  • Amination: Transfer the purified intermediate to a pressure tube. Add 15 mL of a 33% solution of trimethylamine (NMe₃) in ethanol. Seal and heat at 65 °C for 48 hours.

  • Final Purification: Evaporate the solvent. Purify the final zwitterionic product using mixed-bed ion-exchange chromatography (e.g., Amberlite IRA-400 and IR-120) or preparative HPLC.

  • Self-Validation Checkpoint: Perform TLC using CHCl₃/MeOH/H₂O (65:25:4). Spray with Dragendorff’s reagent ; an immediate orange spot confirms the presence of the quaternary ammonium (choline) group.

Quantitative Data & Analytical Summaries

To ensure reproducibility across laboratories, the expected yields and analytical validation metrics are summarized in Table 1. The biological validation of the synthesized compound is summarized in Table 2.

Table 1: Synthetic Yields and Analytical Validation Metrics

Synthetic StageIntermediate / ProductExpected YieldKey Analytical Validation (NMR / TLC)
Stage 1 1-Bromo-3-octadecyloxy-2-methoxypropane85 - 90%TLC Rf ~0.8 (Hexane/EtOAc 9:1); ¹H NMR: -CH₂Br at ~3.4 ppm.
Stage 2 Diethyl Phosphonate70 - 75%³¹P NMR: Singlet at ~28 ppm; ¹H NMR: Ethyl quartet at ~4.1 ppm.
Stage 3 Phosphonic Acid> 95%¹H NMR: Loss of ethyl signals; ³¹P NMR shift to ~30 ppm.
Stage 4 3-Octadecyloxy-2-methoxypropylphosphonocholine55 - 60%TLC Rf ~0.2 (CHCl₃/MeOH/H₂O 65:25:4); Dragendorff positive.

Table 2: Comparative Cytotoxicity Profile (HL-60 Cells) Data derived from the mechanistic validation studies by Salari et al. [1]

CompoundLinkage TypeSusceptibility to PLCEC₅₀ ([³H]thymidine uptake)
Edelfosine (ET-18-OCH3) Phosphate (C-O-P)High~ 2 µM
Phosphonate Analog Phosphonate (C-P)None (Resistant) 5 - 7 µM

Mechanism of Action: Biological Validation

The successful synthesis of this compound allowed researchers to map the signaling pathway and mechanism of action of AELs. Because the phosphonate analog cannot be hydrolyzed by PLC, its sustained accumulation in the cell membrane directly causes lipid raft disruption, ultimately leading to apoptosis.

MechanismOfAction A Edelfosine Phosphonate (Non-hydrolyzable) B Cell Membrane Accumulation A->B C Resistance to Phospholipase C B->C Validates mechanism D Lipid Raft Disruption B->D E Inhibition of Cell Proliferation C->E Sustained intact lipid D->E F Apoptosis (HL-60 Cells) E->F

Fig 2. Mechanism of action demonstrating PLC-independent cytotoxicity in HL-60 cells.

References

  • Salari, H., Howard, S., & Bittman, R. (1992). Synthesis and antineoplastic properties of an ether glycerophosphonocholine, and analog of ET-18-OCH3-GPC. Biochemical and Biophysical Research Communications, 187(2), 603-608.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122240, 3-Octadecyloxy-2-methoxypropylphosphonocholine. PubChem.[Link]

  • Organic Syntheses. General Procedure for the Michaelis-Arbuzov Reaction. Org. Synth.[Link]

Application

Application Note: Formulation and Characterization of 3-Octadecyloxy-2-methoxypropylphosphonocholine (OMPPC) Nanoparticles for Targeted Cancer Therapy

The Mechanistic Imperative: Overcoming Lipid Degradation Alkylphospholipids, such as ET-18-OCH3 (Edelfosine), represent a unique class of antineoplastic agents that bypass DNA targeting. Instead, they accumulate in the p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative: Overcoming Lipid Degradation

Alkylphospholipids, such as ET-18-OCH3 (Edelfosine), represent a unique class of antineoplastic agents that bypass DNA targeting. Instead, they accumulate in the plasma membrane's lipid rafts, triggering extrinsic apoptotic pathways[1]. However, the clinical efficacy of native edelfosine is frequently compromised by dose-limiting hemolytic toxicity and rapid enzymatic degradation.

The synthetic analog 3-Octadecyloxy-2-methoxypropylphosphonocholine (OMPPC) was engineered to solve this metabolic vulnerability. By replacing the hydrolyzable phosphate ester bond (C–O–P) with a direct carbon-phosphorus phosphonate bond (C–P), OMPPC becomes highly resistant to[2]. This structural modification preserves its potent cytotoxic action against leukemia and solid tumors (e.g., cervical carcinoma and osteosarcoma)[2]. To further eliminate systemic hemolysis and enhance tumor-site accumulation, this protocol details the encapsulation of OMPPC into Lipid-Polymer Hybrid Nanoparticles (LPNs) [1].

Formulation Architecture & Causality

LPNs combine the structural integrity of polymeric nanoparticles with the biomimetic properties of liposomes. Every component in this formulation is selected based on precise physicochemical causality:

  • Core Matrix (PLGA 50:50): Poly(lactic-co-glycolic acid) provides a hydrophobic core that stably entraps the amphiphilic OMPPC molecule, preventing premature burst release in the bloodstream.

  • Lipid Monolayer (DPPC): Dipalmitoylphosphatidylcholine acts as a biocompatible shield. It self-assembles at the PLGA-water interface, reducing the interfacial tension and preventing the leakage of OMPPC.

  • Stealth & Targeting Corona (DSPE-PEG2000-Folate): The PEG chain provides steric stabilization to prevent opsonization (prolonging circulation), while the folate moiety enables active endocytosis into folate receptor-overexpressing cancer cells[1].

Self-Validating Synthesis Protocol: Single-Step Nanoprecipitation

This protocol utilizes a single-step nanoprecipitation method, favored for its reproducibility and narrow particle size distribution.

Reagents Required
  • OMPPC (Synthesized or commercially sourced)

  • PLGA (50:50, MW 30,000–60,000)

  • DPPC and DSPE-PEG2000-Folate

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water and Ethanol

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve 10 mg of PLGA and 2 mg of OMPPC in 2 mL of Acetonitrile.

    • Causality: Acetonitrile is chosen over dichloromethane because it is fully water-miscible, which is a strict thermodynamic requirement for instantaneous nanoprecipitation.

  • Aqueous Phase Preparation: Disperse 3 mg of DPPC and 1 mg of DSPE-PEG2000-Folate in 10 mL of a 4% (v/v) ethanol/water solution. Heat the mixture to 65°C under gentle stirring.

    • Causality: DPPC has a gel-to-liquid crystalline phase transition temperature ( Tc​ ) of ~41°C. Heating to 65°C ensures the lipids are highly mobile, allowing them to rapidly orient at the solvent interface during precipitation.

  • Nanoprecipitation & Self-Assembly: Inject the organic phase dropwise (0.5 mL/min) into the heated aqueous phase under continuous magnetic stirring at 1000 RPM. Allow the mixture to stir uncovered for 4 hours at room temperature to evaporate the acetonitrile.

  • Purification (Self-Validation Step): Transfer the suspension to a dialysis bag (MWCO 10 kDa) and dialyze against 2L of distilled water for 24 hours (change water twice).

    • Causality: Dialysis is a critical self-validating step; it removes both residual organic solvent and unencapsulated OMPPC, ensuring that subsequent efficacy assays measure only nanoparticle-delivered drug.

  • Lyophilization: Add 5% (w/v) sucrose to the purified LPN suspension and freeze-dry for 48 hours.

    • Causality: Nanoparticles undergo severe mechanical stress during freezing. Sucrose acts as a cryoprotectant, forming a glassy matrix that prevents irreversible aggregation.

LPN_Assembly Org Organic Phase PLGA + OMPPC dissolved in Acetonitrile Mix Nanoprecipitation Dropwise addition under 1000 RPM stirring Org->Mix Aq Aqueous Phase DPPC + DSPE-PEG in H2O (Heated to 65°C) Aq->Mix Assemble Self-Assembly Lipid monolayer coats precipitating PLGA core Mix->Assemble Purify Purification Dialysis (MWCO 10kDa) to remove free solvent/drug Assemble->Purify Final OMPPC-LPNs Lyophilization with 5% Sucrose cryoprotectant Purify->Final

Workflow for nanoprecipitation and self-assembly of OMPPC-loaded nanoparticles.

Physicochemical Quality Control

Before proceeding to in vitro models, the formulation must be validated against strict physicochemical parameters. Because OMPPC lacks a strong UV-absorbing chromophore, standard UV-Vis spectroscopy cannot be used for quantification. Instead, High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) must be employed.

Table 1: Quantitative Specifications of OMPPC-LPNs

ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Z-Average Size 100 - 130 nmDynamic Light Scattering (DLS)Optimal size range to exploit the Enhanced Permeability and Retention (EPR) effect in solid tumors.
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)Ensures a monodisperse colloidal suspension, preventing Ostwald ripening and uneven biodistribution.
Zeta Potential -20 to -30 mVElectrophoretic Light ScatteringNegative surface charge provides electrostatic repulsion, enhancing colloidal stability and preventing aggregation.
Encapsulation Efficiency > 75%HPLC-ELSDHigh lipid-affinity of OMPPC ensures efficient partitioning into the hydrophobic PLGA core.
Loading Capacity (LC%) 5 - 8%HPLC-ELSDMaximizes therapeutic payload while maintaining the structural integrity of the polymer matrix.

In Vitro Validation Workflow

To validate the biological efficacy of the OMPPC-LPNs, researchers must track both cellular internalization and the downstream apoptotic cascade.

  • Cellular Uptake via Fluorescence Microspectroscopy: Treat target cancer cells (e.g., HL-60 or MG63) with fluorescently tagged LPNs. Use to confirm that the delivery of the alkylphospholipid nanoparticles relies on endosomal uptake and subsequent fusion with the plasma membrane[3].

  • Apoptosis Assays: Once internalized, the non-hydrolyzable OMPPC escapes the endosome and anchors into lipid rafts. This clustering initiates the extrinsic apoptotic pathway via Fas/CD95 receptor activation, leading to Caspase-8 and subsequent Caspase-3/7 cleavage[1]. Validate this using a Caspase-3/7 fluorometric assay and Annexin V/PI flow cytometry.

Pathway Uptake LPN Internalization (Folate-Receptor Mediated) Release OMPPC Release (Endosomal Escape) Uptake->Release Raft Lipid Raft Accumulation (PLC-Resistant Anchoring) Release->Raft Fas Fas/CD95 Clustering (Death Inducing Signaling) Raft->Fas Apop Apoptosis (Caspase-3/7 Activation) Fas->Apop

Intracellular signaling cascade of OMPPC accumulating in lipid rafts to induce apoptosis.

References

  • Synthesis and antineoplastic properties of an ether glycerophosphonocholine, and analog of ET-18-OCH3-GPC. PubMed / National Institutes of Health. [Link]

  • Doxorubicin and Edelfosine Combo-Loaded Lipid-Polymer Hybrid Nanoparticles for Synergistic Anticancer Effect Against Drug-Resistant Osteosarcoma. PubMed Central / Onco Targets and Therapy.[Link]

  • Fluorescence microspectroscopy as a tool to study mechanism of nanoparticles delivery into living cancer cells. PubMed Central / Biomedical Optics Express.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine) Precipitation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro preparation of 3-Octadecyloxy-2-methoxypropylphosphonocholine , commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro preparation of 3-Octadecyloxy-2-methoxypropylphosphonocholine , commonly known as Edelfosine or ET-18-OCH3 .

Edelfosine is a synthetic alkyl-lysophospholipid and a potent lipid raft modulator. It preferentially inserts into tumor cell membranes, recruits death receptor ligands (like FasL/CD95L) to lipid rafts, and initiates mitochondria-dependent apoptosis[1]. However, its amphiphilic nature—possessing both a hydrophilic phosphocholine head and a long hydrophobic octadecyl tail—makes it notoriously difficult to keep in solution during cell culture assays.

This guide is designed to explain the biophysical causality behind these precipitation events and provide field-proven, self-validating protocols to ensure your experimental integrity.

Quantitative Solubility Profile

Before troubleshooting, it is critical to understand the absolute solubility limits of Edelfosine. Because it is an amphiphilic molecule, it does not form a true solution in aqueous media; instead, it forms micellar dispersions above its Critical Micelle Concentration (CMC)[2].

Table 1: Edelfosine Solubility and Stock Preparation Guidelines

SolventMax SolubilityTemperature / ConditionsPreparation Notes
DMSO ~25 mg/mL (47.7 mM)Room Temp / 37°CRequires anhydrous, newly opened DMSO. Hygroscopic water absorption severely impacts solubility. Sonication required[1].
Ethanol ~10 mg/mLRoom TempGood alternative to DMSO. Gentle warming aids dissolution.
Water (H₂O) ~15 mg/mL37°CForms micelles (clear solution). Highly prone to precipitation if cooled to 4°C[2].
Solubilization & Media Preparation Workflow

Workflow A Edelfosine Powder (ET-18-OCH3) B Dissolve in Anhydrous DMSO (Max 25 mg/mL) A->B Add Solvent C Aliquot & Store at -20°C B->C Stock Prep E Step-wise Dilution (Vortexing continuously) C->E Thaw at 37°C D Pre-warm Media to 37°C D->E Add to Media F Clear Working Solution (Validate via OD600) E->F Finalize

Figure 1: Optimal workflow for Edelfosine solubilization and media preparation.

Troubleshooting FAQs

Q1: Why does Edelfosine precipitate immediately upon addition to my cell culture media? Causality: This is a classic case of "solvent shock." When you dilute a compound from a highly soluble organic solvent (like DMSO) into an aqueous medium, the rapid shift in solvent polarity forces the hydrophobic lipid tails to aggregate. Furthermore, Edelfosine self-assembles into micelles above its CMC[2]. If the local concentration at the tip of your pipette exceeds this threshold during addition, it will crash out of solution. Actionable Fix: Never add the DMSO stock directly to a static volume of media. Use the Step-wise Dilution Protocol (detailed below) to gradually acclimate the lipid to the aqueous environment.

Q2: My aqueous stock solution (in water/PBS) turned cloudy after being stored in the refrigerator (4°C). Is the compound degraded? Causality: No, the compound is likely intact. Edelfosine forms stable micellar solutions in water at room temperature or 37°C. However, micelle stability is highly temperature-dependent. Cooling the solution to 4°C reduces the kinetic energy of the system, causing the micelles to structurally collapse and the lipid analogs to precipitate[2]. Actionable Fix: Gently warm the solution in a 37°C water bath and vortex or sonicate until it returns to a completely clear state before making your final dilutions[2].

Q3: Does the presence of Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) in the media affect Edelfosine solubility and efficacy? Causality: Yes, drastically. Alkylphospholipids bind strongly to the hydrophobic pockets of serum albumin. While albumin acts as a carrier and prevents visible precipitation, it sequesters the drug. This drastically reduces the "free" active concentration of Edelfosine available to insert into the tumor cell membrane and recruit Fas/CD95 death receptors to lipid rafts[1]. Actionable Fix: Perform your initial drug treatments in serum-free or low-serum media (e.g., 0.5% - 1% FBS) for the first 4 to 12 hours to allow membrane insertion, then supplement with complete media.

Q4: How do I ensure my DMSO stock remains stable over time? Causality: DMSO is highly hygroscopic. Over time, atmospheric moisture absorbed into the DMSO alters the solvent's polarity, lowering the solubility threshold of Edelfosine[1]. This leads to invisible micro-precipitates that act as nucleation sites for larger aggregates when added to media. Actionable Fix: Always use newly opened, anhydrous DMSO for stock preparation. Immediately aliquot the stock into sealed, single-use vials and store at -20°C or -80°C.

Mechanism of Action: Why Solubility Matters

If Edelfosine precipitates, it cannot properly integrate into the cell membrane. The diagram below illustrates the downstream signaling cascade that is entirely dependent on the successful, monomeric insertion of the lipid into the cell membrane.

Pathway A Edelfosine (ET-18-OCH3) B Cell Membrane Insertion A->B C Lipid Raft Co-clustering B->C D Fas/CD95 Death Receptor Recruitment C->D E DISC Formation (FADD, Procaspase-8) D->E F Mitochondrial Cytochrome c Release E->F Bid Cleavage G Caspase-3 Activation & Apoptosis F->G

Figure 2: Mechanism of Edelfosine-induced apoptosis via lipid raft modulation.

Experimental Protocol: Step-by-Step Solubilization

To guarantee experimental reproducibility, follow this self-validating protocol for preparing a stable in vitro working solution (e.g., 10 μM final concentration).

Step 1: Anhydrous Stock Preparation

  • Weigh the Edelfosine powder and dissolve it in newly opened, anhydrous DMSO to create a 10 mM stock solution.

  • Place the tube in an ultrasonic water bath for 5–10 minutes at room temperature until the solution is completely clear[1].

  • Aliquot immediately into 10 μL single-use volumes and store at -20°C.

Step 2: Media Pre-Warming (Critical)

  • Warm your target cell culture medium (e.g., RPMI-1640 supplemented with 1% FBS) to 37°C in a water bath[2].

  • Causality Check: Cold media will induce immediate thermal shock and force the lipid out of solution.

Step 3: Intermediate "Vortex-Drop" Dilution

  • Do not pipette the DMSO stock directly into the center of a static media volume.

  • Create an intermediate dilution: Add 1 μL of the DMSO stock to 99 μL of the pre-warmed media while continuously vortexing the tube at medium speed[2].

  • Transfer this intermediate solution dropwise into your final media volume under gentle agitation. Ensure the final DMSO concentration remains below 0.5% to avoid solvent-induced cytotoxicity[2].

Step 4: Self-Validation System

  • Visual Check: Hold the media tube against a dark background under a bright light. It should be perfectly transparent with no milky swirls.

  • Spectrophotometric Check (The Gold Standard): Measure the absorbance of your final media at 600 nm (OD600) using a spectrophotometer, blanked against untreated media. An OD600 reading > 0.05 indicates the presence of micro-precipitates. If this occurs, discard the media, as the effective concentration of the drug is now unknown.

References
  • Title : Liposomal ET-18-OCH3 Induces Cytochrome c-Mediated Apoptosis Independently of CD95 (APO-1/Fas) Signaling Source : ASH Publications (Blood) URL :[Link]

Sources

Optimization

Optimizing HPLC conditions for 3-Octadecyloxy-2-methoxypropylphosphonocholine analysis

Welcome to the Technical Support Center for the chromatographic analysis of 3-Octadecyloxy-2-methoxypropylphosphonocholine . As a Senior Application Scientist, I have designed this guide to address the unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-Octadecyloxy-2-methoxypropylphosphonocholine .

As a Senior Application Scientist, I have designed this guide to address the unique analytical hurdles presented by this specific molecule. Structurally, this compound is a phospholipase C-resistant ether glycerophosphonocholine—a synthetic phosphonate analog of the antineoplastic lipid edelfosine (ET-18-OCH3-GPC) 1. Because the phosphorus atom is directly bonded to the glycerol backbone carbon (a C-P bond), it exhibits high enzymatic stability. However, its zwitterionic headgroup, long hydrophobic octadecyl chain, and complete lack of a UV chromophore create significant challenges in HPLC method development, including micelle formation, severe secondary column interactions, and detection limitations.

Below is the definitive troubleshooting and optimization guide to ensure high-fidelity, reproducible quantification.

Part 1: Core Analytical Workflow

Before diving into specific troubleshooting, it is critical to understand the holistic workflow required for this class of alkylphospholipids. The following diagram illustrates the optimized path from complex biological matrices to final quantification.

Workflow Matrix Biological Matrix (Plasma / Cells / LNPs) Spike Spike Internal Standard (e.g., Edelfosine) Matrix->Spike Extraction Protein Precipitation (Cold Methanol) Spike->Extraction Centrifuge Centrifugation (20,000 x g, 10 min) Extraction->Centrifuge Analysis UHPLC-ESI-MS/MS (Positive Ion Mode) Centrifuge->Analysis

Analytical workflow for alkylphosphocholine extraction and UHPLC-MS/MS quantification.

Part 2: Method Development FAQs

Q1: Why is my UV signal negligible, and what detector should I use instead? A1: 3-Octadecyloxy-2-methoxypropylphosphonocholine lacks a conjugated π -electron system. Attempting to use a standard UV-Vis or PDA detector will force you to monitor at low wavelengths (<210 nm), resulting in overwhelming baseline noise from mobile phase solvents and biological matrix interference. The Solution: You must transition to Electrospray Ionization Mass Spectrometry (ESI-MS) or a Charged Aerosol Detector (CAD). ESI-MS in positive ion mode is the gold standard for alkylphosphocholines. The quaternary amine in the phosphonocholine headgroup carries a permanent positive charge, yielding a highly stable [M+H]+ ion with exceptional sensitivity and signal-to-noise ratio 2.

Q2: I am experiencing severe peak tailing and retention time drift. How do I improve peak shape? A2: This is a classic symptom of secondary interactions. The zwitterionic phosphonate headgroup interacts strongly with residual, unreacted silanols on the silica-based stationary phase via ion-exchange mechanisms. The Causality & Fix: First, switch to a fully endcapped or polar-embedded C18 column. Second, you must modify your mobile phase. Add a volatile buffer—specifically 10 mM ammonium formate —adjusted to pH 3.5 with formic acid. The ammonium ions actively compete for the silanol binding sites, masking them from the lipid, while the ionic strength disrupts lipid micelle formation, ensuring sharp, symmetrical peaks 3.

Q3: What is the optimal sample preparation strategy for extracting this lipid from cell lysates or plasma? A3: Alkylphosphocholines act as surfactants and bind tightly to plasma lipoproteins and cell membranes. Standard liquid-liquid extraction (LLE) with water/organic layers often leads to severe emulsion formation. The Causality & Fix: Utilize a Protein Precipitation (PPT) method using ice-cold methanol. Methanol effectively denatures proteins and disrupts lipid-protein binding without causing the highly hydrophobic octadecyl chain to co-precipitate (which frequently occurs if pure acetonitrile is used). A 1:3 ratio of sample to methanol consistently yields >95% recovery 2, 4.

Part 3: Troubleshooting Guide

Troubleshooting Symptom Symptom: Peak Tailing or Retention Drift Cause1 Cause: Silanol Interactions Symptom->Cause1 Cause2 Cause: Micelle Formation Symptom->Cause2 Fix1 Action: Use Fully Endcapped C18 Column Cause1->Fix1 Fix2 Action: Add 10mM Ammonium Formate Cause2->Fix2

Troubleshooting logic for resolving secondary interactions and peak tailing.

Issue 1: High backpressure and broad peaks during the chromatographic run.

  • Root Cause: Long-chain ether lipids suffer from slow mass transfer kinetics within the stationary phase pores at room temperature, leading to band broadening.

  • Intervention: Increase the column compartment temperature to 45°C – 50°C . Heating decreases the viscosity of the mobile phase, lowers system backpressure, and significantly accelerates the mass transfer rate of the lipid between the mobile and stationary phases, yielding narrower peak widths 3.

Issue 2: Carryover between injections (Ghost Peaks).

  • Root Cause: The hydrophobic C18 chain of the molecule aggressively adsorbs to the stainless steel tubing, injector needle, and rotor seal of the autosampler.

  • Intervention: Implement a highly organic needle wash. A mixture of Isopropanol/Methanol/Water (60:30:10, v/v/v) with 0.1% formic acid is highly effective at solubilizing residual lipid from the needle exterior and interior.

Part 4: Standardized Protocols & Quantitative Data

To guarantee scientific integrity, the following parameters and protocols are designed as a self-validating system . By incorporating an internal standard prior to extraction and running blank checks, the method inherently flags matrix effects or extraction failures.

Table 1: Optimized UHPLC-MS/MS Parameters
ParameterOptimized ConditionScientific Rationale
Column Narrow-bore C18 (e.g., 2.1 x 50 mm, 1.7 µm), Fully EndcappedMinimizes silanol interactions; narrow bore increases MS sensitivity.
Mobile Phase A Water + 0.1% Formic Acid + 10 mM Ammonium FormateProvides protons for ESI+; ammonium ions mask silanols.
Mobile Phase B Methanol + 0.1% Formic Acid + 10 mM Ammonium FormateMethanol provides better lipid solubility and peak shape than Acetonitrile.
Gradient 60% B to 98% B over 4.0 mins, hold at 98% for 2.0 minsEnsures complete elution of the highly lipophilic C18 chain.
Flow Rate 0.35 mL/minOptimal flow rate for ESI desolvation efficiency.
Column Temp 45 °CImproves mass transfer kinetics and reduces backpressure.
Detection ESI-MS/MS (Positive Ion Mode), MRMTargets the specific precursor-to-product ion transition of the phosphonate.
Table 2: Self-Validating Extraction Protocol

Follow this step-by-step methodology to extract the lipid from biological matrices (e.g., plasma, cell lysates, or lipid nanoparticles).

  • Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL low-bind Eppendorf tube.

  • Spike Internal Standard (Validation Step 1): Add 10 µL of a structural analog (e.g., Edelfosine, 1 µg/mL) to the sample. Causality: Spiking before extraction validates the entire recovery process. If the IS area drops in the final chromatogram compared to a neat standard, matrix suppression or extraction loss is actively occurring.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol to the sample. Causality: The 1:3 aqueous-to-organic ratio is the critical threshold required to fully denature proteins while keeping the lipid in solution.

  • Disruption: Vortex vigorously for 2 full minutes. Causality: Mechanical shear is required to break the strong hydrophobic bonds between the lipid and carrier proteins.

  • Separation: Centrifuge at 20,000 x g for 10 minutes at 4 °C.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

  • System Validation (Validation Step 2): Inject 2 µL into the UHPLC. Immediately following the highest calibration standard, inject a pure solvent blank. Causality: This validates that no column carryover is artificially inflating the quantitative readings of subsequent low-concentration samples.

References

  • Synthesis and antineoplastic properties of an ether glycerophosphonocholine, and analog of ET-18-OCH3-GPC.PubMed / NIH.
  • Quantitative determination of the antitumor alkyl ether phospholipid edelfosine by reversed-phase liquid chromatography-electrospray mass spectrometry: application to cell uptake studies and characterization of drug delivery systems.PubMed / NIH.
  • Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems.PubMed / NIH.
  • Edelfosine lipid nanosystems overcome drug resistance in leukemic cell lines.CORE.

Sources

Troubleshooting

Preventing degradation of 3-Octadecyloxy-2-methoxypropylphosphonocholine during long-term storage

Technical Support Center: Handling & Long-Term Storage of Edelfosine (ET-18-OCH3) Welcome to the Application Scientist Support Portal. 3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly known as Edelfosine or ET-18...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Long-Term Storage of Edelfosine (ET-18-OCH3)

Welcome to the Application Scientist Support Portal. 3-Octadecyloxy-2-methoxypropylphosphonocholine, commonly known as Edelfosine or ET-18-OCH3, is a synthetic alkylphospholipid (APL) widely utilized for its pro-apoptotic and antineoplastic properties[1]. Unlike natural diacylglycerophospholipids, Edelfosine possesses ether linkages at the sn-1 and sn-2 positions. While this structural modification grants it exceptional metabolic stability and resistance to phospholipase cleavage in vitro and in vivo[2], it remains susceptible to specific physicochemical degradation pathways during long-term laboratory storage.

This guide is designed to provide researchers with causality-driven troubleshooting, self-validating protocols, and essential physicochemical data to ensure the absolute integrity of Edelfosine stocks.

I. Quick Reference: Physicochemical & Storage Data

To prevent degradation, it is critical to understand the physical limits of the molecule. The following table summarizes the quantitative parameters governing Edelfosine stability[3]:

ParameterValue / SpecificationMechanistic Implication
Molecular Weight 523.73 g/mol Essential for accurate molar stock calculations.
Optimal Storage Temp -20°CMinimizes thermodynamic energy available for phosphodiester hydrolysis.
Alkyl Chain Structure C18:0 (Fully Saturated)Highly resistant to lipid peroxidation (no double bonds), but drastically reduces low-temperature solubility.
Headgroup Nature Zwitterionic PhosphocholineHighly hygroscopic; readily absorbs atmospheric moisture, risking weighing errors and slow hydrolysis.
Primary Solvents Ethanol, CHCl₃:MeOH (2:1)Requires organic solvents to disrupt hydrophobic interactions of the C18 tail.

II. Troubleshooting & FAQs

Q1: My lyophilized Edelfosine powder has become a sticky paste. Is the batch ruined? Causality: The zwitterionic phosphocholine headgroup of Edelfosine is intensely hygroscopic. When a cold vial is opened in ambient conditions, atmospheric moisture rapidly condenses and is absorbed by the lipid matrix. While the ether bonds make Edelfosine chemically resilient to many pathways[2], this absorbed water creates a localized micro-environment. Over months, this trapped moisture can facilitate the slow hydrolysis of the phosphodiester bond, cleaving the headgroup from the glycerol backbone. Solution & Validation: Do not use the sticky paste for direct mass-based molar calculations, as the absorbed water weight will severely skew your concentrations. To validate if chemical degradation has occurred, perform a Thin-Layer Chromatography (TLC) check (see SOP below). If the lipid is intact, dissolve the paste in anhydrous chloroform/methanol, transfer to a new vial, and dry it back down to a film under a gentle stream of ultra-pure Nitrogen or Argon gas to strip the moisture.

Q2: I stored my 10 mM ethanol stock at -20°C, and now there is a thick white precipitate at the bottom of the vial. Has the lipid degraded? Causality: This is a physical phase separation, not chemical degradation. Edelfosine contains a fully saturated 18-carbon alkyl chain (sn-1 position). Saturated lipids pack tightly and have high phase transition temperatures. At -20°C, the thermodynamic solubility limit of the C18 chain in ethanol is exceeded, causing the lipid to aggregate and "crash out" of solution[3]. Solution & Validation: Before any experiment, warm the sealed vial in a 37°C water bath and sonicate for 2–5 minutes. The thermal energy disrupts the hydrophobic packing of the C18 chains. Self-Validation: Hold the vial against a light source; the solution must be completely optically clear with no visible striations or micro-particulates before pipetting.

Q3: Can I store Edelfosine in aqueous buffers for long-term use? Causality: No. Prolonged storage in aqueous buffers—especially those deviating from physiological pH (pH < 6 or pH > 8)—catalyzes the hydrolysis of the phosphodiester linkage. Solution: Always maintain long-term stocks in anhydrous organic solvents (e.g., 100% Ethanol) at -20°C. Only dilute into aqueous media or culture broth immediately prior to cellular application.

III. Lifecycle Management & Workflow

The following logical workflow maps the critical handling points required to prevent the degradation of Edelfosine from receipt to experimental application.

EdelfosineWorkflow Start Edelfosine (ET-18-OCH3) Lyophilized Powder Equilibrate Equilibrate to RT (Prevents Condensation) Start->Equilibrate SolidStorage Store at -20°C in Desiccator Equilibrate->SolidStorage Long-term Solid Solvent Dissolve in Solvent (Anhydrous EtOH) Equilibrate->Solvent Prepare Stock QC QC Validation (TLC or LC-MS/MS) SolidStorage->QC Annual Check Aliquots Create Single-Use Aliquots (Avoid Freeze-Thaw) Solvent->Aliquots Precipitation Precipitation at -20°C (C18 Chain Insolubility) Aliquots->Precipitation Storage at -20°C Recovery Warm to 37°C & Sonicate (Restores Homogeneity) Precipitation->Recovery Prior to Use Recovery->QC Routine Integrity Check

Caption: Workflow for the handling, storage, and quality control of Edelfosine to prevent degradation.

IV. Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Storage of Liquid Aliquots

To prevent hygroscopic degradation and freeze-thaw damage, stock solutions must be prepared under strict anhydrous conditions.

  • Equilibration: Remove the lyophilized Edelfosine vial from the -20°C freezer and place it in a desiccator at room temperature for a minimum of 30 minutes before breaking the seal.

  • Reconstitution: Inject anhydrous Ethanol or a Chloroform:Methanol (2:1 v/v) mixture directly into the vial to achieve the desired stock concentration (typically 10 mM to 50 mM).

  • Homogenization: Vortex vigorously and sonicate the vial in a 37°C water bath for 3 minutes. Self-Validation: Inspect the solution against a light source. It must be 100% transparent.

  • Aliquoting: Dispense the solution into single-use amber glass vials equipped with Teflon-lined caps. Do not use plastic microcentrifuge tubes for long-term lipid storage, as lipophilic compounds can adhere to the walls or leach plasticizers.

  • Atmospheric Purge: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each vial for 5 seconds to displace oxygen and ambient humidity.

  • Storage: Seal tightly with Parafilm and store at -20°C[3].

Protocol 2: Self-Validating Quality Control (TLC & LC-MS)

If a stock has been stored for >6 months, or if moisture contamination is suspected, validate the chemical integrity of the phosphodiester bond before use[4].

  • Preparation: Obtain a high-performance silica gel TLC plate (e.g., Silica Gel 60).

  • Spotting: Spot 10–20 µg of your stored Edelfosine stock alongside a freshly prepared reference standard.

  • Development: Develop the plate in a mobile phase of Chloroform / Methanol / Water (65:25:4, v/v/v).

  • Visualization: Dry the plate and visualize the lipids using an iodine vapor chamber or by spraying with phosphomolybdic acid followed by heating at 120°C.

  • Self-Validation Analysis:

    • Pass: A single, distinct spot matching the Rf value of the reference standard.

    • Fail (Degradation): The appearance of secondary spots (often migrating lower on the plate) indicates the presence of free phosphocholine or cleaved lipid tails, confirming hydrolysis has occurred. If high-precision quantification is required, utilize UHPLC-MS/MS protocols[4].

V. References

Sources

Optimization

Enhancing cellular uptake of 3-Octadecyloxy-2-methoxypropylphosphonocholine in resistant cell lines

Welcome to the Technical Support Center for 3-Octadecyloxy-2-methoxypropylphosphonocholine , commonly known as Edelfosine (ET-18-OCH3) . As a Senior Application Scientist, I have designed this guide to help you troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Octadecyloxy-2-methoxypropylphosphonocholine , commonly known as Edelfosine (ET-18-OCH3) . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome cellular uptake resistance when working with this potent alkylphospholipid (ALP) analog.

Unlike traditional chemotherapeutics that target DNA, Edelfosine targets the cell membrane and intracellular organelles. However, researchers frequently encounter refractory cell lines (e.g., K562 leukemia cells or S49AR lymphoma cells) where the drug fails to internalize. This guide provides field-proven, mechanistically grounded solutions—ranging from lipid nanoparticle (LN) encapsulation to active receptor targeting—to bypass these resistance barriers.

Part 1: Core Mechanisms & FAQs

Q: Why does my resistant cell line fail to uptake free Edelfosine? A: Free Edelfosine internalization is strictly dependent on lipid raft-mediated endocytosis. In sensitive cells, the drug accumulates in cholesterol- and sphingomyelin-rich lipid rafts, triggering Fas/CD95 receptor clustering and subsequent caspase-mediated apoptosis[1]. However, resistant cell lines often exhibit altered lipid metabolism. For example, S49AR cells have downregulated sphingomyelin synthase 1 (SMS1), resulting in sphingomyelin- and cholesterol-deficient lipid rafts. This biophysical defect physically prevents the endocytic internalization of the drug[2]. Similarly, K562 cells demonstrate a significantly slower internalization rate of free Edelfosine, preventing the drug from reaching lethal intracellular thresholds[1].

Q: How do Lipid Nanoparticles (LNs) bypass this membrane resistance? A: Encapsulating Edelfosine in solid lipid nanoparticles fundamentally shifts the drug's route of entry. Instead of relying on clathrin-mediated or lipid raft-dependent endocytosis, LNs are internalized via macropinocytosis and phagocytosis[3]. This bypass mechanism not only forces high concentrations of the drug into the cell but also alters its intracellular trafficking. Consequently, the cell death mechanism shifts from classical caspase-mediated apoptosis to a caspase-independent autophagic cell death, effectively neutralizing the cell's original resistance profile[3].

Mechanism FreeET Free Edelfosine (ET-18-OCH3) Rafts Functional Lipid Rafts (Sensitive Cells) FreeET->Rafts Normal Uptake Defect Defective Rafts / Low SMS1 (Resistant Cells) FreeET->Defect Altered Metabolism ETLN ET-Lipid Nanoparticles (ET-LN) Macro Macropinocytosis (Bypass Mechanism) ETLN->Macro Endocytosis Shift Apop Caspase-Mediated Apoptosis Rafts->Apop Fas/CD95 Clustering Block Uptake Failure / Resistance Defect->Block Efflux / No Entry Auto Autophagic Cell Death Macro->Auto Caspase-Independent

Fig 1: Mechanistic shift of Edelfosine uptake and cell death pathways via nanoparticle encapsulation.

Part 2: Data Presentation - Uptake and Efficacy Metrics

To understand the magnitude of enhancement achieved through formulation strategies, review the quantitative benchmarks below. These metrics demonstrate how delivery vehicles overcome both internalization defects and systemic toxicity limitations.

Table 1: Comparative Uptake and Viability in Resistant vs. Sensitive Models

Delivery SystemCell Line (Phenotype)Uptake MechanismCellular Accumulation / EfficacyReference
Free Edelfosine HL-60 (Sensitive)Lipid Raft EndocytosisHigh uptake; Rapid caspase-mediated apoptosis.[3]
Free Edelfosine K562 (Resistant)Impaired EndocytosisMinimal uptake; High cell viability (>80%).[1]
ET-Lipid Nanoparticles K562 (Resistant)MacropinocytosisHigh uptake; Overcomes resistance (Autophagic death).[3]
PEG-Liposomes (Unmodified) BT20 (Solid Tumor)Passive Accumulation~19.8% of cells positive for uptake.[4]
AG73-PEG-Liposomes BT20 (Solid Tumor)Syndecan-2 Receptor99.2% of cells positive for uptake; Enhanced killing.[4]
Tetrac-Liposomes (TPL) A375 (Melanoma)Integrin αvβ3 Receptor98.5% cellular accumulation; 100% in vivo survival at 50d.[5]

Part 3: Troubleshooting Guide - Formulating and Validating ET-LNs

If you are experiencing low intracellular accumulation of Edelfosine in refractory lines, the recommended self-validating protocol is to formulate Compritol-based Lipid Nanoparticles (ET-LNs) and verify the endocytic shift.

Protocol 3.1: Preparation of ET-LNs via Hot High-Shear Homogenization

Causality Check: We utilize Compritol 888 ATO and stearic acid because their complex crystalline lipid matrix prevents drug expulsion during storage and provides a controlled release profile, mitigating the dose-dependent hemolysis seen with intravenous free Edelfosine[6].

  • Lipid Phase Preparation: Melt 100 mg of Compritol 888 ATO and 50 mg of Stearic Acid at 75°C (above their melting points). Dissolve 10 mg of Edelfosine into the lipid melt.

  • Aqueous Phase Preparation: Heat 10 mL of an aqueous surfactant solution (e.g., 1% Tween 80) to 75°C to match the lipid phase temperature. Note: Temperature parity is critical to prevent premature lipid crystallization.

  • Emulsification: Add the hot aqueous phase to the lipid phase under continuous magnetic stirring.

  • High-Shear Homogenization: Homogenize the emulsion using an ultrasonicator or high-shear mixer at 75°C for 5 minutes.

  • Nanoparticle Formation: Rapidly cool the nanoemulsion in an ice bath to solidify the lipid matrix, forming ET-LNs.

  • Purification: Wash the nanoparticles via ultrafiltration or dialysis to remove unencapsulated drug and excess surfactant. Characterize via Dynamic Light Scattering (DLS); optimal size should be 100–150 nm for efficient macropinocytosis[6].

Protocol 3.2: Validating the Bypass Mechanism in Resistant Cells

To prove that your ET-LNs have successfully bypassed the defective lipid rafts, you must run a comparative endocytosis inhibition assay.

  • Pre-treatment: Seed resistant cells (e.g., K562) in 6-well plates. Pre-incubate for 1 hour with specific endocytosis inhibitors:

    • Methyl-β-cyclodextrin (MβCD): Depletes cholesterol, blocking lipid raft endocytosis.

    • Genistein: Blocks caveolae-mediated endocytosis.

    • Amiloride: Blocks macropinocytosis.

  • Drug Exposure: Treat cells with Free Edelfosine (control) or ET-LNs for 5 hours.

  • Quantification: Lyse cells and extract lipids. Quantify intracellular Edelfosine via HPLC-MS[6].

  • Expected Outcome: Free Edelfosine uptake will be slightly reduced by MβCD but remains generally low. ET-LN uptake will be significantly inhibited only by Amiloride, proving the shift to macropinocytosis[3].

  • Cell Death Validation: Perform immunoblotting for LC3-II (autophagosome marker) and cleaved Caspase-3. ET-LN treated resistant cells will show elevated LC3-II without Caspase-3 cleavage, confirming autophagic cell death[3].

Workflow Prep Formulate ET-LNs (Compritol Matrix) Treat Treat Resistant Cells (e.g., K562) Prep->Treat Inhibit Apply Amiloride (Macropinocytosis Blocker) Treat->Inhibit Assay2 Assess Cell Death (LC3-II Immunoblot) Treat->Assay2 Confirm Autophagy Assay1 Quantify Uptake (HPLC-MS) Inhibit->Assay1 Confirm Bypass

Fig 2: Experimental workflow for validating ET-LN internalization and autophagic induction.

Part 4: Advanced Delivery FAQs (Active Targeting)

Q: Can we use active targeting to force Edelfosine into solid tumor cells with low baseline uptake? A: Yes. While LNs are excellent for hematological malignancies, solid tumors benefit from surface-modified liposomes. By conjugating targeting ligands to the PEGylated lipid surface, you can force receptor-mediated endocytosis.

  • Syndecan-2 Targeting: Modifying liposomes with AG73 peptides (which target syndecan-2, overexpressed in breast cancer) increased BT20 cell uptake from ~20% to over 99%[4].

  • Integrin αvβ3 Targeting: Conjugating tetraiodothyroacetic acid (Tetrac) to pegylated liposomes (TPL) drives massive accumulation in melanoma cells (A375), providing 100% in vivo survival protection in xenograft models up to 50 days[5].

Q: How does the administration route affect the biodistribution of these nano-formulations? A: Free Edelfosine suffers from severe gastrointestinal and hemolytic toxicity. While LNs protect against this, intravenous (IV) administration of LNs can lead to rapid clearance by reticuloendothelial (RES) organs. For sustained systemic circulation and optimal tumor accumulation without RES sequestration, intraperitoneal (IP) administration of ET-LNs has been shown to provide the most constant and stable blood levels[7].

References

  • Resistance to alkyl-lysophospholipid-induced apoptosis due to downregulated sphingomyelin synthase 1 expression with consequent sphingomyelin- and cholesterol-deficiency in lipid rafts. National Institutes of Health (NIH). Available at:[Link]

  • Surface-modified liposomes for syndecan 2–targeted delivery of edelfosine. ResearchGate. Available at:[Link]

  • Lipid nanoparticles for alkyl lysophospholipid edelfosine encapsulation: development and in vitro characterization. National Institutes of Health (NIH). Available at:[Link]

  • Edelfosine lipid nanosystems overcome drug resistance in leukemic cell lines. CORE. Available at: [Link]

  • Edelfosine Lipid Nanoparticles Overcome Multidrug Resistance in K-562 Leukemia Cells by a Caspase-Independent Mechanism. ACS Publications. Available at:[Link]

  • In vivo biodistribution of edelfosine-loaded lipid nanoparticles radiolabeled with Technetium-99m. DADUN (University of Navarra). Available at:[Link]

  • Tetraiodothyroacetic acid-tagged liposomes for enhanced delivery of anticancer drug to tumor tissue via integrin receptor. National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine) vs. Miltefosine in Antineoplastic Drug Development

Executive Summary Unlike classical chemotherapeutics that induce DNA damage, synthetic alkylphospholipids (APLs) represent a paradigm shift in oncology by targeting the cellular membrane and lipid-dependent signaling net...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unlike classical chemotherapeutics that induce DNA damage, synthetic alkylphospholipids (APLs) represent a paradigm shift in oncology by targeting the cellular membrane and lipid-dependent signaling networks [1]. 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine / ET-18-OCH3) and Hexadecylphosphocholine (Miltefosine / HePC) are the two prototypical APLs. While structurally related, their distinct molecular architectures dictate divergent antineoplastic mechanisms. This guide provides an objective, data-driven comparison of their performance, mechanistic pathways, and the experimental frameworks required to validate their efficacy in drug development.

Structural and Mechanistic Divergence

The antineoplastic activity of APLs relies on their ability to evade catabolic degradation, leading to toxic accumulation within specific subcellular compartments.

  • Edelfosine (ET-18-OCH3): Features a stable ether bond at the sn-1 position and a methoxy group at the sn-2 position. This structure drives its profound accumulation in plasma membrane lipid rafts. The biophysical consequence is the coalescence of these rafts with the Fas/CD95 death receptor, triggering a rapid, caspase-8-dependent apoptotic response [2]. Additionally, Edelfosine internalizes to the Endoplasmic Reticulum (ER), inducing severe ER stress [3].

  • Miltefosine (HePC): Lacks the glycerol backbone entirely, consisting solely of a hexadecyl chain attached to a phosphocholine headgroup. Its primary mechanism of action is the potent inhibition of CTP:phosphocholine cytidylyltransferase, the rate-limiting enzyme in phosphatidylcholine (PC) biosynthesis. This metabolic blockade, coupled with the suppression of the PI3K/Akt/PKB survival pathway, drives tumor cell apoptosis [4].

G Edelfosine Edelfosine (ET-18-OCH3) LipidRafts Lipid Raft Accumulation Edelfosine->LipidRafts ERStress Endoplasmic Reticulum Stress Edelfosine->ERStress PI3K_Akt PI3K/Akt Pathway Inhibition Edelfosine->PI3K_Akt Secondary Miltefosine Miltefosine (HePC) PC_Inhib Inhibition of PC Biosynthesis Miltefosine->PC_Inhib Miltefosine->PI3K_Akt Fas Fas/CD95 Co-clustering LipidRafts->Fas Apoptosis Tumor Cell Apoptosis Fas->Apoptosis ERStress->Apoptosis PC_Inhib->Apoptosis PI3K_Akt->Apoptosis

Mechanistic divergence of Edelfosine and Miltefosine in driving tumor cell apoptosis.

Comparative Antineoplastic Profiling

The structural differences between Edelfosine and Miltefosine translate to distinct efficacy profiles across various malignancies. The table below synthesizes quantitative data and pharmacological parameters to guide compound selection.

Parameter / FeatureEdelfosine (ET-18-OCH3)Miltefosine (HePC)
Primary Subcellular Target Plasma membrane lipid rafts & ERIntracellular lipid metabolism enzymes
Primary Apoptotic Trigger Fas/CD95 death receptor co-clusteringBlockade of PC biosynthesis
Kinase Modulation Transient AKT inhibition, JNK activationProfound PI3K/Akt/PKB pathway inhibition
IC50 (Lymphoma - S49) Highly sensitive (~12 µM)Resistant (>50 µM)
IC50 (Colorectal - HT29) Moderately sensitiveHighly sensitive (~3.1 µM)
IC50 (Prostate - LNCaP) Highly sensitive (<10 µM)Moderately sensitive (~20-30 µM)
Clinical Limitations Gastrointestinal toxicity, rapid metabolismStrong hemolytic activity (limits IV use)

Self-Validating Experimental Protocols

To rigorously evaluate the antineoplastic activity of these APLs, researchers must employ highly controlled, self-validating assays. The following protocols detail the exact methodologies required to isolate the specific mechanisms of Edelfosine and Miltefosine.

Workflow Step1 1. Cell Culture & APL Incubation (e.g., LNCaP, S49 cells) Step2A 2a. Lipid Raft Isolation (Sucrose Gradient Ultracentrifugation) Step1->Step2A Step2B 2b. Metabolic Labeling ([14C]-Choline Pulse) Step1->Step2B Step3A 3a. Immunoblotting (Fas/CD95, Flotillin-1) Step2A->Step3A Step3B 3b. Lipid Extraction & TLC (Quantify PC Synthesis) Step2B->Step3B Step4 4. Apoptosis Quantification (Annexin V / PI Flow Cytometry) Step3A->Step4 Step3B->Step4

Self-validating experimental workflow for assessing APL-induced cellular responses.

Protocol A: Assessing Lipid Raft Co-clustering (Edelfosine Focus)

Causality & Rationale: Edelfosine's primary mechanism relies on the spatial reorganization of the plasma membrane. To prove that apoptosis is driven by this specific event (rather than non-specific toxicity), we must physically isolate detergent-resistant membranes (DRMs) and track the translocation of the Fas receptor [5].

  • Cell Treatment: Incubate 1x10^7 leukemic cells (e.g., Jurkat or S49) with 10 µM Edelfosine for 6 hours.

  • Lysis: Lyse cells in 1 mL of ice-cold buffer containing 1% Triton X-100, 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, and protease inhibitors. Crucial Step: Lysis must occur strictly at 4°C for 30 minutes to preserve the integrity of liquid-ordered lipid rafts.

  • Sucrose Gradient Ultracentrifugation: Mix the lysate with an equal volume of 80% sucrose. Overlay with a discontinuous sucrose gradient (30% and 5%). Centrifuge at 200,000 x g for 16 hours at 4°C.

  • Fractionation & Immunoblotting: Collect 1 mL fractions from the top. Run fractions on SDS-PAGE and immunoblot for Fas/CD95 and Flotillin-1 (a definitive lipid raft marker).

  • Self-Validation Check: Pre-treat a parallel control cohort with 5 mM Methyl-β-cyclodextrin (MβCD) for 1 hour prior to Edelfosine exposure. MβCD depletes membrane cholesterol, dismantling lipid rafts. If Edelfosine-induced apoptosis (measured via Annexin V/PI) is abrogated in the MβCD cohort, the mechanism is definitively validated as raft-dependent.

Protocol B: Quantifying Phosphatidylcholine Biosynthesis Inhibition (Miltefosine Focus)

Causality & Rationale: Miltefosine acts as a false substrate/inhibitor for lipid biosynthesis enzymes. To quantify this metabolic blockade, radiometric tracking of lipid precursors is required to observe the exact point of enzymatic failure.

  • Pre-incubation: Plate colorectal cancer cells (e.g., HT29) and treat with 10 µM Miltefosine for 2 hours.

  • Metabolic Labeling: Pulse the cells with 1 µCi/mL of [14C]-choline for exactly 2 hours. Rationale: Choline is the direct precursor to PC; tracking its incorporation isolates the activity of CTP:phosphocholine cytidylyltransferase.

  • Lipid Extraction: Wash cells with cold PBS and extract total lipids using the Bligh and Dyer method (Chloroform:Methanol:Water at a 2:2:1 ratio).

  • Thin-Layer Chromatography (TLC): Spot the organic phase onto silica gel G plates. Develop the plates in a solvent system of Chloroform/Methanol/Acetic Acid/Water (50:30:8:4, v/v).

  • Quantification: Identify the PC band using iodine vapor, scrape the silica, and quantify [14C] incorporation using liquid scintillation counting.

  • Self-Validation Check: Perform a parallel WST-1 or Trypan Blue viability assay at the 4-hour mark. This ensures that any observed reduction in [14C]-choline incorporation is strictly due to enzymatic inhibition by Miltefosine, and not an artifact of reduced viable cell numbers.

References

  • Anticancer mechanisms and clinical application of alkylphospholipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids / PubMed.URL:[Link]

  • Edelfosine and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in Cell Death by Antitumor Lipids. The Journal of Physical Chemistry B / ACS Publications.URL:[Link]

  • Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity. Molecular Cancer Therapeutics / PMC.URL:[Link]

  • In Vitro Study of Cytotoxic Mechanisms of Alkylphospholipids and Alkyltriazoles in Acute Lymphoblastic Leukemia Models. International Journal of Molecular Sciences / MDPI.URL:[Link]

  • A new class of anticancer alkylphospholipids uses lipid rafts as membrane gateways to induce apoptosis in lymphoma cells. Cancer Research / AACR Journals.URL:[Link]

Comparative

Comprehensive Guide to Validating 3-Octadecyloxy-2-methoxypropylphosphonocholine Purity via LC-MS/MS

Introduction & Mechanistic Context 3-Octadecyloxy-2-methoxypropylphosphonocholine is a synthetic phosphonate analog of the antitumor ether lipid edelfosine (ET-18-OCH3)[1]. Unlike naturally occurring glycerophospholipids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-Octadecyloxy-2-methoxypropylphosphonocholine is a synthetic phosphonate analog of the antitumor ether lipid edelfosine (ET-18-OCH3)[1]. Unlike naturally occurring glycerophospholipids, this compound features an ether-linked C18 alkyl chain and a non-hydrolyzable phosphonocholine headgroup, rendering it highly resistant to degradation by phospholipase C[1].

Therapeutically, this class of alkylphospholipids does not target cellular DNA. Instead, the molecule accumulates in the cell membrane, altering lipid composition and inducing the co-clustering of lipid rafts with Fas/CD95 death receptors, which ultimately triggers apoptosis in neoplastic cells[2].

Because its biological efficacy and toxicity profile are intrinsically tied to its structural integrity, rigorous purity validation is critical. The presence of synthetic byproducts, oxidized lipids, or degradation impurities can drastically alter its pharmacokinetics, immunogenicity, and stability when formulated into lipid nanoparticles (LNPs)[3].

MOA A 3-Octadecyloxy-2-methoxypropyl phosphonocholine B Accumulation in Cell Membrane A->B C Lipid Raft Co-clustering B->C D Fas/CD95 Death Receptor Activation C->D E Apoptosis Induction D->E

Caption: Apoptotic mechanism of alkylphospholipids via lipid raft clustering.

Comparative Analysis: Why LC-MS/MS?

Validating the purity of alkylphospholipids presents a unique analytical challenge. The molecule lacks conjugated double bonds or aromatic rings, rendering traditional UV-Vis detection highly ineffective[3]. Below is an objective comparison of the primary analytical platforms used for lipid purity assessment.

Analytical TechniqueSensitivity (LOD)Structural ElucidationSuitability for AlkylphospholipidsPrimary Limitation
UHPLC-MS/MS (MRM) High (pg/mL) Excellent (via fragmentation) Optimal Requires extensive matrix effect validation.
HPLC-ELSD / CAD Moderate (µg/mL)NoneGood (Universal detection)Non-linear response; cannot identify unknown impurities.
HPLC-UV LowNonePoorRequires complex pre-column derivatization.
1H / 31P NMR Low (mg/mL)AbsoluteExcellent for bulk APILow throughput; requires large sample volumes.

Transitioning from conventional HPLC to Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers a threefold decrease in retention time and significantly improves peak symmetry, making it the gold standard for trace impurity detection[4].

Causality in Experimental Design

As an application scientist, developing a robust method requires understanding the why behind every parameter.

  • Column Selection (CSH C18): Alkylphospholipids possess a highly hydrophobic octadecyl (C18) chain. A Charged Surface Hybrid (CSH) C18 column is preferred over standard silica columns because it provides optimal retention for aliphatic chains while minimizing secondary interactions that cause peak tailing[5].

  • Mobile Phase Chemistry: A binary gradient utilizing Acetonitrile/Water (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B) is strictly required. Causality: Isopropanol acts as a strong lipophilic eluent, ensuring the complete elution of the C18 lipid from the stationary phase and preventing run-to-run carryover[5].

  • Ionization Modifiers: The addition of 10 mM ammonium formate and 0.1% formic acid to both mobile phases serves a dual purpose. Causality: Ammonium formate provides the ionic strength necessary to sharpen chromatographic peaks, while formic acid facilitates protonation, ensuring a robust [M+H]+ precursor ion yield in positive electrospray ionization (ESI+) mode[6].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-MS/MS workflow is designed as a self-validating system . Every analytical batch must pass internal quality checks before sample data is considered valid.

Step 1: System Suitability Testing (SST) & Blank Assessment
  • Blank Injection: Inject Mobile Phase A. Acceptance Criterion: Target peak area must be < 5% of the Lower Limit of Quantification (LLOQ) to definitively rule out column carryover.

  • SST Injection: Inject a known standard mix (10 ng/mL) six consecutive times. Acceptance Criterion: Relative Standard Deviation (RSD) of retention time < 1%, and RSD of peak area < 2%[4].

Step 2: Sample Preparation
  • For Bulk API: Dissolve the synthesized lipid in a 90:10 (v/v) Ethanol:Water solution to a stock concentration of 1 mg/mL[3].

  • Internal Standard (IS): Spike samples with a deuterated lipid analog (e.g., d4​ -ceramide or a heavy-labeled phosphocholine) to normalize extraction efficiency and monitor matrix suppression[6].

  • Dilute the working sample to the linear dynamic range (e.g., 100 ng/mL) using the initial mobile phase conditions to prevent solvent-mismatch peak distortion.

Step 3: UHPLC Separation
  • Flow Rate: 0.50 mL/min. Column Temperature: 65 °C (elevated temperature reduces mobile phase viscosity and improves lipid mass transfer)[5].

  • Gradient:

    • 0.0–0.5 min: 65% B

    • 0.5–2.0 min: Ramp to 90% B

    • 2.0–3.0 min: Ramp to 100% B (Wash step)

    • 3.0–5.0 min: 65% B (Re-equilibration)[6].

Step 4: Tandem Mass Spectrometry (MRM)
  • Operate the mass spectrometer in ESI+ mode.

  • Isolate the precursor ion [M+H]+ corresponding to the intact 3-Octadecyloxy-2-methoxypropylphosphonocholine.

  • Apply collision energy (CE) to generate the characteristic product ion (typically corresponding to the cleaved phosphonocholine headgroup).

  • Quality Control (QC): Inject Low, Mid, and High QC samples every 10 runs. Acceptance Criterion: Calculated concentrations must fall within ±15% of their nominal values[6].

LCMS_Workflow S1 System Suitability (SST & Blanks) S2 Sample Prep (Dilution & Internal Std) S1->S2 S3 UHPLC Separation (C18, IPA Gradient) S2->S3 S4 ESI-MS/MS (MRM Transitions) S3->S4 S5 Data Validation (Purity % & Recovery) S4->S5

Caption: Self-validating LC-MS/MS workflow for lipid purity analysis.

References

  • Synthesis and antineoplastic properties of an ether glycerophosphonocholine, and analog of ET-18-OCH3-GPC Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]

  • Comparative study of a HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination Source: ResearchGate URL:[Link][4]

  • Targeted LC-MS/MS detection of lipid impurities in lipid nanoparticles Source: KNAUER / LCMS.cz URL:[Link][3]

  • Development and validation of LC-MS/MS method for determination of very long acyl chain ceramides Source: PMC / National Institutes of Health (NIH) URL:[Link][6]

  • The Use of Non-targeted Lipidomics to Characterize Neurotoxicity (LC-MS/MS Mobile Phase Standards) Source: Environmental Science & Technology (ACS Publications) URL:[Link][5]

Sources

Validation

A Comparative Guide to Alkylphospholipid Anti-Cancer Agents: A Deep Dive into Perifosine

A Note to Our Research Colleagues: This guide was initially designed to provide a side-by-side comparison of the preclinical and clinical efficacy of Perifosine and 3-Octadecyloxy-2-methoxypropylphosphonocholine. However...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Research Colleagues:

This guide was initially designed to provide a side-by-side comparison of the preclinical and clinical efficacy of Perifosine and 3-Octadecyloxy-2-methoxypropylphosphonocholine. However, an extensive review of current scientific literature and databases did not yield sufficient data on 3-Octadecyloxy-2-methoxypropylphosphonocholine to facilitate a meaningful and rigorous comparison.

Therefore, with full editorial control, we have pivoted this guide to offer an in-depth, comprehensive analysis of Perifosine , a widely studied alkylphospholipid with a significant body of research. We believe this detailed monograph will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds and the targeting of the PI3K/Akt signaling pathway.

Introduction to Perifosine: A Novel Approach to Cancer Therapy

Perifosine (KRX-0401) is a synthetic, orally bioavailable alkylphospholipid, a class of compounds that exert their effects primarily at the cell membrane.[1] It is classified as a targeted "smart drug" because it is designed to interfere with specific intracellular signaling pathways that are frequently dysregulated in cancer cells, rather than acting as a traditional cytotoxic agent that kills all rapidly dividing cells.[2][3]

Structurally related to miltefosine, Perifosine has been the subject of extensive preclinical and clinical investigation for a variety of solid tumors and hematologic malignancies.[1][4] Its primary mechanism of action involves the inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3][5] While it has shown promise in numerous studies, Perifosine remains an investigational agent and is not yet FDA-approved for general clinical use.[2][3]

The Core Mechanism: Disrupting the PI3K/Akt/mTOR Survival Pathway

The antitumor activity of Perifosine is primarily attributed to its unique mechanism of inhibiting Akt, which sets it apart from most kinase inhibitors that target the ATP-binding site.[5]

Targeting the Pleckstrin Homology (PH) Domain:

Perifosine functions as an allosteric inhibitor of Akt.[4] Its phospholipid structure allows it to target the Pleckstrin Homology (PH) domain of Akt.[5] This domain is crucial for recruiting Akt to the cell membrane, a necessary step for its activation. Under normal conditions, growth factor signaling activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt's PH domain binds to PIP3, leading to Akt's translocation.[5]

Perifosine prevents this translocation.[2][5] By binding to the PH domain or disrupting the lipid raft microdomains where this signaling occurs, Perifosine effectively "unplugs" Akt from its activation machinery.[2][5] This blockade prevents the subsequent phosphorylation of Akt at Thr308 and Ser473, which are required for its full kinase activity.[5] The inhibition is reversible; washing the drug away allows for the recovery of phosphorylated Akt.[5]

Downstream Consequences:

By inhibiting Akt activation, Perifosine disrupts the entire downstream signaling cascade. This leads to:

  • Induction of Apoptosis: Inactivated Akt can no longer phosphorylate and inhibit pro-apoptotic proteins like BAD or the FOXO family of transcription factors. This loss of survival signaling triggers programmed cell death (apoptosis), often evidenced by the cleavage of caspases and PARP.[1][6]

  • Cell Cycle Arrest: The PI3K/Akt/mTOR pathway is a key regulator of cell cycle progression. Its inhibition can lead to cell cycle arrest, preventing cancer cells from proliferating.[3]

  • Inhibition of Protein Synthesis: A key downstream target of Akt is mTORC1, a master regulator of protein synthesis. By blocking Akt, Perifosine indirectly inhibits mTORC1 activity.

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the specific point of inhibition by Perifosine.

PI3K_Akt_Pathway cluster_cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt_cyto Akt PIP3->Akt_cyto PDK1 PDK1 Akt_mem Akt PDK1->Akt_mem Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_mem mTORC1 mTORC1 Akt_mem->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt_mem->Apoptosis Inhibits Perifosine Perifosine Perifosine->Akt_cyto Blocks Translocation (Targets PH Domain) Akt_cyto->Akt_mem Translocation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Figure 1. Perifosine's Mechanism of Action in the PI3K/Akt Pathway.

Preclinical Efficacy: Foundational Evidence of Anti-Tumor Activity

Perifosine has demonstrated potent anti-tumor effects across a wide range of preclinical models, both in vitro and in vivo.

In Vitro Studies

In cell culture, Perifosine has shown activity against numerous cancer cell lines, including those from non-small cell lung cancer, multiple myeloma, prostate cancer, breast cancer, and leukemia.[1][6] Its primary effects are the induction of apoptosis and inhibition of cell proliferation.[1]

Cell LineCancer TypeKey FindingIC50Reference
H460Non-Small Cell LungInduced apoptosis via cleavage of caspases-3, -8, -9, and PARP.~10 µM (apoptosis)[6]
MM.1SMultiple MyelomaInduced apoptosis and cell cycle arrest; dose-dependent cleavage of caspases.Not specified[6]
VariousMultiple Tumor TypesInhibited proliferation across a panel of cell lines.0.6 - 8.9 µM[7]
PC3 (Prostate)Prostate CancerDecreased Akt phosphorylation and kinase activity.Not specified[5]
CWR22RV1Prostate CancerRadiosensitized cancer cells, enhancing the effect of radiation.Not specified[6]
In Vivo Studies

Animal models have corroborated the in vitro findings, demonstrating that oral administration of Perifosine can significantly inhibit tumor growth and improve survival.

  • Multiple Myeloma: In mice bearing human multiple myeloma (MM.1S) xenografts, oral Perifosine significantly reduced tumor growth and increased survival.[6]

  • Brain Metastasis: Perifosine was shown to distribute into the brain and prolong the survival of mice with orthotopic brain tumors derived from human prostate (DU 145) and lung (NCI-H1915) cancer cell lines.[8] In the NCI-H1915 model, complete tumor regression was observed, associated with blockage of the PI3K/Akt pathway, reduced proliferation (Ki-67), and increased apoptosis (cleaved caspase-3).[8]

  • Combination Therapies: Preclinical studies have also highlighted Perifosine's potential in combination therapies. It has shown synergistic or additive effects when combined with radiation, temozolomide, and etoposide in various cancer models.[9]

Clinical Efficacy: Evaluating Perifosine in Human Trials

Perifosine has been evaluated in numerous Phase I, II, and III clinical trials, both as a single agent and in combination with other cancer therapies.[1] The oral administration and generally favorable tolerability profile have made it an attractive candidate for combination regimens.[1][10]

Single-Agent Activity

As a monotherapy, Perifosine has shown modest but notable activity in certain cancers.

  • Waldenström's Macroglobulinemia (WM): In a Phase II trial for relapsed/refractory WM, single-agent Perifosine resulted in a partial or minimal response in 35% of patients and stable disease in 54%.[11] The median progression-free survival (PFS) was 12.6 months.[11]

  • Renal Cell Carcinoma (RCC): In two Phase II trials for advanced RCC, single-agent Perifosine produced an objective response rate (ORR) of 4.2% and 10%, respectively, with a median PFS of approximately 14 weeks in both studies.[12]

  • Sarcoma: Phase II trials in patients with various sarcoma subtypes showed limited single-agent activity, with one partial response out of 23 patients in one study and no objective responses in another.[5][9]

Combination Therapy

Perifosine has shown more promising results when used to sensitize tumors to other treatments.

Cancer TypeCombination AgentsTrial PhaseKey OutcomesReference(s)
Multiple Myeloma Bortezomib (+/- Dexamethasone)Phase I/IIOvercame bortezomib resistance, associated with prolonged responses. Led to a Phase III trial.[1][10]
Multiple Myeloma DexamethasonePhase IIPartial or minimal response in 38% of patients with relapsed/refractory disease.[5]
Colorectal Cancer (CRC) CapecitabinePhase IIThe combination was found to be superior to capecitabine alone in previously treated metastatic CRC patients. Led to the Phase III X-PECT trial.[1][10]

Despite promising Phase II results, the subsequent Phase III trials in multiple myeloma (in combination with bortezomib and dexamethasone) and colorectal cancer (the X-PECT trial with capecitabine) did not meet their primary endpoints for improving overall survival.[2] This has tempered expectations, leading to a current focus on identifying specific patient populations who might benefit most or using Perifosine as a sensitizer to overcome resistance to other therapies.[2]

Experimental Protocols: A Guide to Assessing Akt Inhibition

To validate the mechanism of action of an Akt inhibitor like Perifosine, a Western blot analysis to measure the phosphorylation status of Akt is a fundamental experiment.

Protocol: Western Blot for Phospho-Akt (Ser473) and Total Akt

This protocol provides a framework for assessing the effect of Perifosine on Akt phosphorylation in a cancer cell line (e.g., PC3 or H460).

1. Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. b. Starve the cells in serum-free media for 12-24 hours to reduce baseline Akt phosphorylation. c. Treat the cells with varying concentrations of Perifosine (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 4, 12, or 24 hours). Include a positive control (e.g., stimulation with IGF-1 or serum) to induce Akt phosphorylation.

2. Protein Extraction: a. Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation). c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay. This is essential for equal loading.

4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer. b. Boil samples at 95°C for 5 minutes. c. Load samples onto a polyacrylamide gel (e.g., 10%) and run electrophoresis to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

6. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with a primary antibody for total Akt, followed by a loading control like β-actin or GAPDH. d. Quantify band intensity using densitometry software. A decrease in the ratio of phospho-Akt to total Akt indicates successful inhibition by Perifosine.

Figure 2. Standard workflow for Western blot analysis.

Conclusion and Future Outlook

Perifosine stands as a pioneering example of an alkylphospholipid designed to inhibit the critical Akt survival pathway. Its unique mechanism of targeting the PH domain offers a distinct approach compared to traditional kinase inhibitors. Extensive preclinical data robustly supports its anti-cancer activity across a multitude of cancer types.

Clinically, while single-agent efficacy has been modest in solid tumors, Perifosine has shown more encouraging results in hematologic malignancies and in combination therapies designed to overcome drug resistance. Although major Phase III trials did not meet their primary survival endpoints, the story of Perifosine is not necessarily over. The insights gained from these studies are invaluable. Future research will likely focus on identifying predictive biomarkers to select patient populations with the highest probability of response and exploring novel combination strategies where sensitizing cancer cells to other agents is the primary goal.[8] The favorable tolerability of Perifosine continues to make it an appealing partner for combination with other targeted therapies or cytotoxic agents.[1][10]

References

  • Gills, J. J., & Dennis, P. A. (2009). Perifosine: Update on a Novel Akt Inhibitor. Current Oncology Reports, 11(2), 102–110. Available at: [Link]

  • Taniguchi, K., Suzuki, T., Okamura, T., et al. (2020). Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure. Frontiers in Oncology, 10, 159. Available at: [Link]

  • Richardson, P. G., Wolf, J., Jakubowiak, A., et al. (2012). Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 623-633. Available at: [Link]

  • Liv Hospital. (2026, March 31). perifosine. Available at: [Link]

  • Massive Bio. (2026, January 11). Perifosine: Mechanism of Action and Clinical Uses. Available at: [Link]

  • Wikipedia. (n.d.). Perifosine. Available at: [Link]

  • Cho, D. C., Puzanov, I., Haas, N. B., et al. (2014). Two Phase II Trials of the Novel Akt Inhibitor Perifosine in Patients with Advanced Renal Cell Carcinoma Following Progression on VEGF-Targeted Therapy. The Oncologist, 19(5), 479–480. Available at: [Link]

  • Riebisch, C., & Van der Giet, M. (2014). Current View on the Mechanism of Action of Perifosine in Cancer. Current Medicinal Chemistry, 21(16), 1857-1865. Available at: [Link]

  • Ghobrial, I. M., Roccaro, A., Hong, F., et al. (2010). Clinical and Translational Studies of a Phase II Trial of the Novel Oral Akt Inhibitor Perifosine in Relapsed or Relapsed/Refractory Waldenström's Macroglobulinemia. Clinical Cancer Research, 16(3), 1033-1041. Available at: [Link]

  • Richardson, P. G., Wolf, J., Jakubowiak, A., et al. (2012). Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Expert Opinion on Drug Metabolism & Toxicology, 8(5), 623-33. Available at: [Link]

  • Gills, J. J., & Dennis, P. A. (2009). Perifosine: update on a novel Akt inhibitor. Current Oncology Reports, 11(2), 102-10. Available at: [Link]

  • SciSpace. (2020, January 13). Perifosine: update on a novel Akt inhibitor. Available at: [Link]

Sources

Comparative

A Guide to the Structural Verification of 3-Octadecyloxy-2-methoxypropylphosphonocholine via NMR Spectroscopy

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutic agents and drug delivery vehicles, unequivocal structural validation is the cornerstone of repr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutic agents and drug delivery vehicles, unequivocal structural validation is the cornerstone of reproducible and reliable research. For complex lipid analogs like 3-Octadecyloxy-2-methoxypropylphosphonocholine, a molecule of interest in advanced drug delivery systems, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique. This guide provides an in-depth, experience-driven comparison of NMR methodologies for the structural elucidation of this specific phosphonocholine ether lipid, benchmarked against other analytical approaches.

The Central Role of NMR in Lipid Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and purity of a compound.[1] For a molecule like 3-Octadecyloxy-2-methoxypropylphosphonocholine, with its distinct chemical environments—a long alkyl ether chain, a methoxy-substituted propyl backbone, and a phosphonocholine headgroup—multinuclear NMR is indispensable. The combination of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR provides a complete and unambiguous picture of the synthesized molecule.

Deciphering the Structure: A Predicted NMR Analysis

Given the specific structure of 3-Octadecyloxy-2-methoxypropylphosphonocholine, we can predict the key signals in its ¹H, ¹³C, and ³¹P NMR spectra. This predictive analysis is rooted in the fundamental principles of chemical shifts and spin-spin coupling observed in analogous lipid structures.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for 3-Octadecyloxy-2-methoxypropylphosphonocholine.

Caption: Molecular structure of 3-Octadecyloxy-2-methoxypropylphosphonocholine with key atoms numbered for NMR assignments.

¹H NMR Spectroscopy: The Proton Landscape

Proton NMR is typically the first and most informative experiment. It reveals the number of different types of protons and their connectivity.

Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Justification
C18''-H~0.88Triplet (t)~6.8Terminal methyl group of the long alkyl chain.
(C2''-C17'')-H~1.25Broad singlet (br s)-Methylene protons of the bulk alkyl chain.
C1''-H~3.40Triplet (t)~6.6Methylene protons adjacent to the ether oxygen.
C3'-H~3.55Multiplet (m)-Methylene protons adjacent to the ether oxygen on the propyl backbone.
C2'-H ~3.65Multiplet (m)-Methine proton on the propyl backbone.
C-OCH~3.35Singlet (s)-Protons of the methoxy group.
C1'-H~2.0-2.2Multiplet (m)-Methylene protons alpha to the phosphorus atom.
Cα-H~4.15Multiplet (m)-Methylene protons adjacent to the phosphate oxygen.
Cβ-H~3.60Multiplet (m)-Methylene protons adjacent to the quaternary nitrogen.
N⁺-(CH ₃)₃ (Cγ)~3.25Singlet (s)-Protons of the trimethylammonium group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Assignment Predicted δ (ppm) Justification
C 18''~14.1Terminal methyl carbon of the alkyl chain.
(C 2''-C 17'')~22.7 - 31.9Methylene carbons of the bulk alkyl chain.
C 1''~71.8Methylene carbon adjacent to the ether oxygen.
C 3'~70.5Methylene carbon adjacent to the ether oxygen on the propyl backbone.
C 2'~78.0Methine carbon bearing the methoxy group.
C -OCH₃~59.0Methoxy carbon.
C 1'~25-30 (doublet due to ¹JPC)Methylene carbon alpha to the phosphorus atom.
C α~66.0 (doublet due to ²JPC)Methylene carbon adjacent to the phosphate oxygen.
C β~59.5Methylene carbon adjacent to the quaternary nitrogen.
N⁺-(C H₃)₃ (C γ)~54.3Trimethylammonium carbons.
³¹P NMR Spectroscopy: The Phosphorus Signature

Phosphorus-31 NMR is a highly specific and sensitive technique for phosphorus-containing compounds.[2][3] The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe.[2][3]

Assignment Predicted δ (ppm) Multiplicity Justification
P ~25 - 35Singlet (proton decoupled)The chemical shift is characteristic of phosphonates. The exact shift can be influenced by the solvent and pH.

Experimental Protocol for NMR Validation

A robust and reproducible experimental protocol is crucial for accurate NMR validation.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the synthesized 3-Octadecyloxy-2-methoxypropylphosphonocholine. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or a mixture). The choice of solvent can affect chemical shifts, so consistency is key.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard. For ³¹P qNMR, an internal standard can provide highly accurate quantification.[2]

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring the necessary NMR data.

Caption: Workflow for NMR-based validation of 3-Octadecyloxy-2-methoxypropylphosphonocholine synthesis.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is typically a quick experiment due to the high sensitivity of the ³¹P nucleus.[1][2]

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are highly recommended.

A Comparative Look: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information, particularly regarding molecular weight and purity.

Technique Information Provided Advantages Limitations for this Application
NMR Spectroscopy Detailed molecular structure, stereochemistry, purity, and quantification.[1][4]Unambiguous structural information, non-destructive, highly reproducible.[1]Lower sensitivity compared to MS, requires higher sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, can detect trace impurities, suitable for complex mixtures.[2][3]Provides limited information on the precise location of functional groups and stereochemistry. Fragmentation of ether lipids can be complex.[2][5]
HPLC with ELSD/CAD Purity assessment, quantification, separation from starting materials and byproducts.[6][7]Excellent for purity determination and quantification of non-chromophoric compounds like lipids.[7]Provides no structural information beyond retention time comparison with a standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C-O, P=O, C-H).Quick and easy to perform, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

The primary advantage of NMR is its ability to provide a complete structural picture in a single set of experiments. While MS can confirm the molecular weight with high accuracy, it cannot, for instance, definitively distinguish between isomers without extensive fragmentation studies and authentic standards.[2][3] Similarly, HPLC is excellent for assessing purity but relies on the availability of a reference standard for identification.

Conclusion

For the definitive validation of the synthesis of 3-Octadecyloxy-2-methoxypropylphosphonocholine, a multi-nuclear NMR approach is not just recommended, but essential for ensuring scientific integrity. The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides an unparalleled level of structural detail, allowing for the unambiguous confirmation of the target molecule and the assessment of its purity. While techniques like mass spectrometry and HPLC are valuable complementary tools, they cannot replace the comprehensive structural insights offered by NMR. By following a robust experimental protocol and carefully interpreting the spectral data, researchers can be confident in the identity and quality of their synthesized material, a critical step in the development of novel drug delivery systems and therapeutics.

References

  • Chen, D.-W., et al. (2025). Use of Nuclear Magnetic Resonance Spectroscopy to Identify Phospholipids in Food: A Brief Review. Journal of Food Composition and Analysis, 140, 107268. Available from: [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Available from: [Link]

  • Hartvigsen, K., et al. (2001). Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry: validation with synthetic compounds. Journal of Mass Spectrometry, 36(10), 1116-1124. Available from: [Link]

  • ResearchGate. (n.d.). SOPs Proposed for Quantitative 31 P NMR Analysis for the Hydrophilic and Lipophilic Phosphometabolites. Available from: [Link]

  • Curapath. (2025). Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. Available from: [Link]

  • Sperling, L. I., & Waskell, L. (2006). NMR of lipids. Annual reports on NMR spectroscopy, 59, 135-201. Available from: [Link]

  • Broekgaarden, M., et al. (2016). HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress. PLOS ONE, 11(11), e0167229. Available from: [Link]

  • ResearchGate. (n.d.). The chemical structure and MS/MS spectra of ether lipids. Available from: [Link]

  • ACS Publications. (2020). Unequivocal Mapping of Molecular Ether Lipid Species by LC–MS/MS in Plasmalogen-Deficient Mice. Analytical Chemistry, 92(15), 10584-10592. Available from: [Link]

  • NIH. (n.d.). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Available from: [Link]

  • NIH. (2015). Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins. Journal of Agricultural and Food Chemistry, 63(18), 4547-4553. Available from: [Link]

Sources

Validation

Comparative Efficacy of 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine) Across Breast Cancer Cell Lines: A Technical Guide

Unlike conventional chemotherapeutics that target DNA synthesis or microtubule dynamics, 3-Octadecyloxy-2-methoxypropylphosphonocholine —commonly known as Edelfosine or ET-18-OCH3 —represents a paradigm shift in oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlike conventional chemotherapeutics that target DNA synthesis or microtubule dynamics, 3-Octadecyloxy-2-methoxypropylphosphonocholine —commonly known as Edelfosine or ET-18-OCH3 —represents a paradigm shift in oncology. As the prototype of synthetic alkylphospholipid analogs (APLs), Edelfosine exerts its anti-tumor activity by targeting the cellular membrane architecture.

For drug development professionals and application scientists, understanding the differential efficacy of Edelfosine across heterogeneous breast cancer cell lines is critical for optimizing lipid-targeted therapies. This guide objectively compares the half-maximal inhibitory concentration (IC50) of Edelfosine across key breast cancer models, explores the mechanistic causality behind these differences, and establishes a self-validating experimental protocol for reproducible IC50 determination.

Mechanistic Grounding: How Edelfosine Targets Breast Cancer

Edelfosine bypasses common multidrug resistance (MDR) mechanisms (such as P-glycoprotein efflux pumps) because its primary site of action is the plasma membrane, specifically cholesterol-rich lipid rafts .

In breast cancer cells, Edelfosine inserts into the outer leaflet of the membrane and accumulates in lipid rafts, the endoplasmic reticulum (ER), and mitochondria [1]. This accumulation triggers a cascade of apoptotic events:

  • Receptor Clustering: It recruits death receptors (like Fas/CD95) into lipid rafts, forming the Death-Inducing Signaling Complex (DISC) independently of the physiological ligand.

  • Survival Blockade: It displaces crucial survival signaling molecules, notably inhibiting the PI3K/AKT/mTOR pathway.

  • Mitochondrial Depolarization: The downstream effect of ER stress and raft reorganization leads to the loss of mitochondrial membrane potential, cytochrome c release, and caspase-driven apoptosis [1].

MOA ET Edelfosine (ET-18-OCH3) Rafts Lipid Raft Accumulation ET->Rafts Inserts into membrane ER ER Stress Response ET->ER Intracellular accumulation Fas Fas/CD95 Clustering & DISC Formation Rafts->Fas Recruits death receptors PI3K PI3K/AKT Inhibition (Survival Blockade) Rafts->PI3K Displaces survival proteins Mito Mitochondrial Depolarization (Cytochrome c release) Fas->Mito PI3K->Mito ER->Mito Apop Apoptosis in Breast Cancer Cells Mito->Apop Caspase activation

Edelfosine mechanism of action: Lipid raft accumulation driving mitochondrial-dependent apoptosis.

Quantitative Comparison: IC50 Values Across Cell Lines

Breast cancer is highly heterogeneous, and the efficacy of Edelfosine varies significantly depending on the cell line's receptor status, membrane lipid composition, and the specific drug formulation used (free drug vs. lipid nanoparticles).

The table below synthesizes the IC50 values of Edelfosine across widely utilized cell lines. Notably, Triple-Negative Breast Cancer (TNBC) lines like MDA-MB-231 often exhibit higher resistance to the free drug compared to ER+ lines like MCF-7. However, encapsulating Edelfosine in nanoemulsions (NEs) or lipid nanoparticles (LNs) drastically lowers the IC50 by enhancing intracellular delivery and protecting the drug from serum protein binding [2][4].

Cell LineSubtype CharacteristicsIncubationFormulationIC50 (µM)Experimental Context
MDA-MB-231 Triple-Negative (TNBC), highly invasive24 hFree ET-18-OCH326.5 Standard media; demonstrates inherent TNBC resistance [2].
MDA-MB-231 Triple-Negative (TNBC), highly invasive24 hET-Nanoemulsion13.2 50% reduction in IC50 due to enhanced cellular uptake [2].
MCF-7 ER+, PR+, HER2-, non-invasive72 hFree ET-18-OCH312.9 Time-dependent cytotoxicity; G1 cell cycle arrest observed [2][4].
MDA-MB-435 *Melanoma origin (Historically used as BC)72 hFree ET-18-OCH312.0 Assayed in strictly serum-free conditions[3].

*Note: While MDA-MB-435 was historically classified as a breast cancer cell line and is heavily cited in older APL literature, genomic profiling has reclassified it as a melanoma lineage. It is included here for historical comparative accuracy.

Self-Validating Experimental Protocol for IC50 Determination

When testing ether lipids like ET-18-OCH3, researchers frequently encounter artificially inflated IC50 values. The causality lies in the compound's high affinity for serum albumin. If standard 10% Fetal Bovine Serum (FBS) is used, the majority of the drug binds to albumin rather than the target cells.

Furthermore, because Edelfosine directly induces mitochondrial depolarization, relying on traditional MTT assays (which measure mitochondrial reductase activity) can yield false-positive cytotoxicity readings before actual cell death occurs. ATP-quantitation assays (e.g., CellTiter-Glo) are strongly recommended.

Step-by-Step Methodology

Step 1: Cell Seeding and Optimization

  • Seed cells (e.g., MDA-MB-231 or MCF-7) at a density of 5,000–8,000 cells/well in a 96-well opaque-walled microplate.

  • Causality: Cells must be in the exponential (log) growth phase during treatment, as APLs are significantly more effective against metabolically active, proliferating membranes. Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Serum Reduction (Critical Step)

  • Aspirate the standard growth media (10% FBS). Wash gently with 1X PBS.

  • Replace with assay media containing 1% to 2% FBS (or serum-free media if the cell line tolerates it for 24-72h).

  • Causality: Minimizing albumin concentration ensures the free fraction of Edelfosine is available to partition into the tumor cell lipid rafts.

Step 3: Edelfosine Treatment

  • Prepare a 10 mM stock solution of Edelfosine in sterile DMSO.

  • Perform a 10-point serial dilution in the low-serum assay media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Internal Control: Ensure the final DMSO concentration remains constant across all wells and does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., Staurosporine).

Step 4: Viability Assay (ATP Quantitation)

  • After the desired incubation period (typically 24h or 72h), equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Step 5: Non-Linear Regression Analysis

  • Normalize the luminescence data against the vehicle control (set as 100% viability).

  • Plot the data using GraphPad Prism: Log(inhibitor) vs. normalized response -- Variable slope. Extract the absolute IC50 value.

Workflow Seed 1. Cell Seeding (Optimize density) Starve 2. Serum Reduction (Minimize albumin binding) Seed->Starve Treat 3. Edelfosine Treatment (0.1-100 µM range) Starve->Treat Assay 4. Viability Assay (CellTiter-Glo/ATP) Treat->Assay Analyze 5. Non-linear Regression (Calculate IC50) Assay->Analyze

Self-validating experimental workflow for determining Edelfosine IC50 in breast cancer cells.

Formulation Impact: Overcoming Delivery Barriers

While the in vitro IC50 of free Edelfosine in TNBC lines hovers around 26.5 µM, achieving this concentration in vivo is challenging due to dose-limiting gastrointestinal and hemolytic toxicities [4].

To bridge the gap between in vitro potency and in vivo applicability, researchers have successfully encapsulated Edelfosine into Lipid Nanoparticles (LNs) and Nanoemulsions (NEs) . Encapsulation serves a dual purpose:

  • Shielding: It prevents the ether lipid from prematurely lysing red blood cells or binding to serum albumin.

  • Targeted Uptake: Nanoparticles leverage the Enhanced Permeability and Retention (EPR) effect in solid tumors. As shown in the comparative data, NE-formulated Edelfosine effectively halves the IC50 in MDA-MB-231 cells (from 26.5 µM to 13.2 µM) by facilitating direct endocytotic entry and subsequent intracellular release near the ER and mitochondria [2].

References

  • Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine Source: PubMed Central (NIH) URL:[Link]

  • Edelfosine nanoemulsions inhibit tumor growth of triple negative breast cancer in zebrafish xenograft model Source: Scientific Reports (Nature) URL:[Link]

  • Efficacy of edelfosine lipid nanoparticles in breast cancer cells Source: PubMed (NIH) URL:[Link]

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 3-Octadecyloxy-2-methoxypropyl-phosphonocholine (OMPPC) Quantification Methods in Plasma

Introduction 3-Octadecyloxy-2-methoxypropyl-phosphonocholine (OMPPC) is a synthetic ether lipid analog with significant potential in various research and therapeutic areas. Accurate quantification of OMPPC in plasma is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Octadecyloxy-2-methoxypropyl-phosphonocholine (OMPPC) is a synthetic ether lipid analog with significant potential in various research and therapeutic areas. Accurate quantification of OMPPC in plasma is paramount for preclinical and clinical studies, underpinning critical pharmacokinetic (PK) and toxicokinetic (TK) assessments. The choice of analytical methodology can profoundly impact the quality and reliability of these assessments. This guide provides an in-depth comparison of two orthogonal analytical techniques for OMPPC quantification in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a custom-developed competitive Enzyme-Linked Immunosorbent Assay (ELISA).

This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a deep understanding of each platform's capabilities and limitations. We will culminate in a cross-validation framework, essential for ensuring data integrity when multiple analytical methods are employed within a drug development program, as recommended by regulatory bodies like the FDA.[1][2][3]

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range.[4][5][6] This method physically separates the analyte of interest from matrix components before detecting it based on its unique mass-to-charge ratio (m/z), providing a high degree of confidence in the results.

Principle of LC-MS/MS Quantification

The LC-MS/MS workflow involves three key stages. First, the plasma sample undergoes a preparation step, typically protein precipitation, to remove larger molecules and release OMPPC. Next, the prepared sample is injected into a liquid chromatography system, where OMPPC is separated from other molecules based on its physicochemical properties. Finally, the separated OMPPC is ionized and detected by a tandem mass spectrometer, which measures specific parent-to-daughter ion transitions, ensuring highly selective quantification.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis. Isopropanol (IPA) is particularly well-suited for extracting lipids and lipid-like molecules.[7][8]

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma (or calibration standards/quality controls).

  • Add 200 µL of ice-cold isopropanol containing a suitable internal standard (e.g., d4-OMPPC). The internal standard is crucial for correcting for variability during sample preparation and analysis.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial for analysis.

2. Chromatographic Separation

Rationale: A reversed-phase C18 column is a robust choice for separating moderately hydrophobic molecules like OMPPC. The gradient elution ensures that OMPPC is well-resolved from potential interferences.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

3. Mass Spectrometric Detection

Rationale: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the ionized OMPPC molecule) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and enhances sensitivity.

  • MS System: Sciex 6500+ QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • OMPPC: Q1: 524.4 m/z → Q3: 184.1 m/z (Phosphocholine headgroup)

    • Internal Standard (d4-OMPPC): Q1: 528.4 m/z → Q3: 184.1 m/z

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Gas 1 (Nebulizer): 50 psi

    • Gas 2 (Heater): 60 psi

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard in IPA (200 µL) Plasma->IS_Addition Vortex Vortex & Incubate IS_Addition->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MS Tandem MS (MRM Detection) ESI->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS workflow for OMPPC quantification in plasma.

Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

While LC-MS/MS offers unparalleled specificity, ELISA can be a cost-effective and high-throughput alternative, particularly for large-scale screening.[4] For a small molecule like OMPPC, a competitive ELISA format is necessary. This involves competition between the OMPPC in the sample and a labeled OMPPC conjugate for a limited number of specific antibody binding sites.

Principle of Competitive ELISA

In this assay, a microplate is coated with an OMPPC-protein conjugate. The plasma sample, along with a specific primary antibody against OMPPC, is added to the wells. The OMPPC in the sample competes with the coated OMPPC for binding to the antibody. After an incubation period, the unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody is then added. Following another wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of OMPPC in the sample.

Experimental Protocol: Competitive ELISA

1. Reagent Preparation

  • Anti-OMPPC Antibody: A polyclonal or monoclonal antibody specific to OMPPC would need to be custom-developed.

  • OMPPC-HRP Conjugate: OMPPC conjugated to Horseradish Peroxidase (HRP) for detection.

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% BSA in PBS.

  • Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Procedure

  • Coating: Dilute an anti-OMPPC capture antibody in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Add 50 µL of plasma sample (or standard/QC) and 50 µL of OMPPC-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Detection: Read the absorbance at 450 nm using a microplate reader.

Competitive ELISA Workflow Diagram

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Reaction & Detection Coat Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Sample Add Sample & OMPPC-HRP Conjugate Wash2->Sample Incubate Incubate Sample->Incubate Wash3 Wash Incubate->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (450 nm) Stop->Read

Caption: Competitive ELISA workflow for OMPPC quantification.

Cross-Validation of LC-MS/MS and ELISA Methods

Cross-validation is a formal comparison of two bioanalytical methods and is essential when data from both methods may be used in a regulatory submission.[3] The goal is to ensure that the methods provide comparable results and that any observed bias is within acceptable limits.

Study Design
  • Sample Selection: A minimum of 20 plasma samples should be analyzed. These should include a blank plasma sample, and plasma spiked with OMPPC at low, medium, and high concentrations (at least three QCs).

  • Analysis: Each sample is analyzed in triplicate using both the validated LC-MS/MS method and the validated ELISA method.

  • Data Evaluation: The concentrations obtained from the ELISA are compared to those from the LC-MS/MS method, which is considered the reference method. The percentage difference between the two methods for each sample is calculated.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods for OMPPC quantification.

ParameterLC-MS/MSCompetitive ELISARationale
Specificity Very HighModerate to HighLC-MS/MS relies on mass, which is a fundamental property. ELISA specificity depends on antibody quality and potential cross-reactivity with structurally similar molecules.
Sensitivity (LLOQ) Low pg/mL to low ng/mLLow to mid ng/mLModern LC-MS/MS instruments offer exceptional sensitivity.[5] ELISA sensitivity is limited by antibody affinity and assay background.
Dynamic Range 3-4 orders of magnitude2-3 orders of magnitudeLC-MS/MS typically provides a wider linear range. ELISA standard curves are often sigmoidal, with a more limited linear portion.
Precision (CV%) < 15%< 20%Both methods can achieve good precision, but LC-MS/MS is often more reproducible due to less reliance on biological reagents.
Accuracy (% Bias) ± 15%± 20%LC-MS/MS is generally considered more accurate due to its high specificity.
Throughput ModerateHighELISA is performed in a 96-well plate format, making it more amenable to high-throughput screening.
Cost per Sample HighLowLC-MS/MS requires expensive instrumentation and highly skilled operators. ELISA reagents and equipment are generally less expensive.[4]
Method Development Moderate to HighHighDeveloping a specific antibody and a robust ELISA can be time-consuming and resource-intensive.
Acceptance Criteria

For the cross-validation to be successful, the FDA guidance suggests that for at least two-thirds (67%) of the samples, the percentage difference between the values obtained by the two methods should be within ±20% of their mean.

Conclusion and Recommendations

Both LC-MS/MS and competitive ELISA can be validated to provide quantitative data for OMPPC in plasma. However, they offer distinct advantages and are suited for different applications.

  • LC-MS/MS is the recommended method for:

    • Regulatory submissions: Its high specificity, accuracy, and sensitivity make it the preferred choice for pivotal PK/TK studies.[1]

    • Metabolite identification: LC-MS/MS can be adapted to identify and quantify potential metabolites of OMPPC.

    • Studies requiring very low LLOQs.

  • A competitive ELISA is a suitable choice for:

    • High-throughput screening: In early discovery phases where a large number of samples need to be analyzed quickly and cost-effectively.

    • Non-regulated studies: Where the highest level of accuracy is not a primary concern.

Ultimately, the choice of method depends on the specific requirements of the study, including the need for regulatory compliance, sensitivity, throughput, and budget. A thorough cross-validation is essential if both methods are to be used interchangeably within a drug development program to ensure the consistency and reliability of the bioanalytical data.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

  • Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [1]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link][9]

  • Infinix Bio. (n.d.). ELISA vs LC MS MS Comparison: Which Method is Right for Your Research?[Link][4]

  • FyoniBio. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link][10]

  • Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. [Link][7]

  • Söder, J., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(15), 8539. [Link][8]

  • Biotrial. (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link][5]

  • Creative Diagnostics. (n.d.). ELISA vs. LC-MS: Which is Best for DXd Quantification. [Link][6]

Sources

Validation

An In-Depth Comparative Guide: 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine) vs. Standard Chemotherapeutics

The Paradigm Shift: Membrane-Targeted vs. Intracellular-Targeted Oncology For decades, the cornerstone of in vitro cancer pharmacology has relied on agents that disrupt intracellular machinery.

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift: Membrane-Targeted vs. Intracellular-Targeted Oncology

For decades, the cornerstone of in vitro cancer pharmacology has relied on agents that disrupt intracellular machinery. Standard chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel primarily target DNA replication, transcription, or microtubule dynamics. While effective, these mechanisms inevitably lead to severe off-target toxicities in highly proliferative healthy tissues and are highly susceptible to multidrug resistance (MDR) via efflux pumps like P-glycoprotein (P-gp)[1].

3-Octadecyloxy-2-methoxypropylphosphonocholine , commonly known as Edelfosine (ET-18-OCH3) , represents a fundamental mechanistic divergence. As the prototype of synthetic antitumor alkylphospholipids (APLs), Edelfosine does not interact with cellular DNA or the cytoskeleton[2]. Instead, it selectively inserts into the plasma membrane of malignant cells, accumulating in cholesterol-rich microdomains known as lipid rafts[3]. This membrane-centric mechanism provides a unique therapeutic window, allowing researchers to bypass classical resistance pathways and induce selective apoptosis in tumor cells while sparing normal resting cells[4].

Mechanistic Divergence: Lipid Rafts vs. DNA Damage

To effectively compare Edelfosine with standard agents in vitro, drug development professionals must understand the distinct signaling cascades initiated by each class of compound.

  • Standard Chemotherapeutics (e.g., Doxorubicin): Doxorubicin passively diffuses into the cell and intercalates into DNA, inhibiting topoisomerase II. This causes double-strand DNA breaks, triggering the DNA damage response (DDR), p53 activation, and subsequent intrinsic mitochondrial apoptosis.

  • Edelfosine (ET-18-OCH3): Edelfosine is taken up via endocytosis and lipid flip-flop mechanisms. It concentrates in lipid rafts, inducing a dramatic reorganization of the membrane. This reorganization physically clusters the Fas/CD95 death receptor into the rafts, triggering the formation of the Death-Inducing Signaling Complex (DISC) and activating caspase-8 independently of the Fas ligand (FasL)[5],[3].

Mechanism ET18 Edelfosine (ET-18-OCH3) Rafts Lipid Raft Accumulation ET18->Rafts Fas Fas/CD95 Clustering Rafts->Fas DISC DISC Formation (Caspase-8) Fas->DISC Apop1 Apoptosis DISC->Apop1 Chemo Standard Chemo (e.g., Doxorubicin) DNA DNA Intercalation & Damage Chemo->DNA p53 p53 / DDR Activation DNA->p53 Mito Mitochondrial Cytochrome C Release p53->Mito Apop2 Apoptosis Mito->Apop2

Edelfosine lipid raft-mediated apoptosis vs. standard DNA-damaging chemotherapeutics.

Quantitative In Vitro Comparison

When designing in vitro panels, comparing the half-maximal inhibitory concentration (IC50) and resistance profiles of these agents is critical. Because Edelfosine's mechanism relies on membrane dynamics rather than cell cycle speed, its efficacy profile differs significantly from standard agents. Furthermore, co-administration of Edelfosine and Doxorubicin in targeted nanoparticle formulations has demonstrated profound synergistic effects, drastically lowering the IC50 of both drugs in resistant cell lines[6].

Pharmacological AgentPrimary Intracellular TargetCellular Uptake MechanismTypical IC50 Range (In Vitro Leukemia/Sarcoma Models)Primary Mechanism of Acquired Resistance
Edelfosine (ET-18-OCH3) Lipid Rafts / Fas (CD95) ReceptorEndocytosis / Lipid flip-flop2.0 – 15.0 µMAlterations in membrane cholesterol/sphingolipid metabolism
Doxorubicin Topoisomerase II / DNAPassive diffusion / Transporters0.1 – 4.5 µMP-glycoprotein (P-gp) efflux pump overexpression
Cisplatin DNA (Purine crosslinking)CTR1 Copper Transporter2.0 – 10.0 µMGlutathione conjugation / Enhanced DNA repair (NER)
Paclitaxel Microtubules (Tubulin)Passive diffusion0.01 – 0.1 µMTubulin mutations / P-gp efflux
Self-Validating Experimental Methodologies

To rigorously evaluate Edelfosine against standard chemotherapeutics, researchers must employ self-validating protocols. A self-validating system ensures that macroscopic phenotypic observations (cell death) are directly linked to microscopic mechanistic proofs (lipid raft clustering) within the same experimental framework.

The following dual-assay workflow utilizes Methyl-β-cyclodextrin (MβCD)—a cholesterol-depleting agent—as an internal mechanistic control.

Protocol Cells Leukemic Cells (e.g., Jurkat) MBCD +/- MβCD (Cholesterol Depletion) Cells->MBCD Drug Drug Incubation (ET-18-OCH3 vs DOX) MBCD->Drug Flow Annexin V/PI Flow Cytometry Drug->Flow Viability Lysis Triton X-100 Lysis & Ultracentrifugation Drug->Lysis Fractionation WB Western Blot (Fas, GM1) Lysis->WB

Self-validating workflow for assessing lipid raft-dependent apoptosis.

Protocol A: Flow Cytometric Viability Assay with Mechanistic Rescue

Objective: To prove that Edelfosine-induced apoptosis is strictly dependent on lipid raft integrity, whereas Doxorubicin-induced apoptosis is not.

  • Cell Seeding: Plate human leukemic Jurkat cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Cholesterol Depletion (The Causality Control): Pre-incubate half of the experimental wells with 2.5 mM Methyl-β-cyclodextrin (MβCD) for 60 minutes at 37°C.

    • Expertise & Rationale: MβCD extracts cholesterol from the plasma membrane, effectively dismantling lipid rafts. If a drug's mechanism relies on raft clustering (Edelfosine), MβCD will rescue the cells from apoptosis. If the drug acts intracellularly (Doxorubicin), MβCD will have minimal protective effect[3].

  • Drug Exposure: Wash cells and treat with either 10 µM Edelfosine or 1 µM Doxorubicin for 15 hours.

  • Apoptosis Readout: Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

Protocol B: Lipid Raft Isolation via Sucrose Gradient Ultracentrifugation

Objective: To physically verify the biochemical translocation of Fas/CD95 into lipid rafts following Edelfosine treatment, validating the macroscopic flow cytometry data.

  • Cell Lysis: Treat 5×107 Jurkat cells with 10 µM Edelfosine for 3 hours (a timepoint prior to the onset of apoptosis to capture the initiating signaling event). Lyse cells in 1 mL of ice-cold 1% Triton X-100 lysis buffer for 30 minutes.

    • Expertise & Rationale: Lipid rafts are characterized by their resistance to non-ionic detergents like Triton X-100 at 4°C. Non-raft membrane components will solubilize, while rafts remain intact.

  • Sucrose Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% sucrose to create a 40% sucrose base. Overlay this carefully with 6 mL of 30% sucrose, followed by 4 mL of 5% sucrose.

  • Ultracentrifugation: Centrifuge the gradient at 200,000 × g for 16-20 hours at 4°C using a swinging bucket rotor.

    • Expertise & Rationale: Because lipid rafts are highly enriched in cholesterol and sphingolipids, they are highly buoyant. During ultracentrifugation, they will float to the low-density interface (fractions 3-5), while solubilized proteins remain at the bottom (fractions 9-12).

  • Fractionation and Western Blotting: Collect 1 mL fractions from top to bottom. Run fractions on SDS-PAGE and probe for Fas/CD95 and GM1 ganglioside (a definitive lipid raft marker).

    • Self-Validation Check: In untreated cells, Fas/CD95 will be in the heavy bottom fractions. In Edelfosine-treated cells, Fas/CD95 will shift to the buoyant GM1-rich fractions. In MβCD + Edelfosine treated cells, this shift will be completely abrogated, perfectly aligning with the survival data from Protocol A[3].

Conclusion for Drug Development Professionals

Comparing Edelfosine to standard chemotherapeutics highlights a critical frontier in targeted oncology. Because Edelfosine bypasses the nucleus and targets the structural and signaling domains of the plasma membrane, it is highly valuable for combinatorial therapies aimed at overcoming multidrug resistance. In vitro data consistently demonstrates that combining membrane-disrupting agents like Edelfosine with DNA-damaging agents like Doxorubicin creates a synergistic, multi-front attack on cancer cell viability[6].

References
  • Title: ET-18-OCH3 (edelfosine): a selective antitumour lipid targeting apoptosis through intracellular activation of Fas/CD95 death receptor.
  • Title: The antitumor ether lipid ET-18-OCH3 induces apoptosis through translocation and capping of Fas/CD95 into membrane rafts in human leukemic cells.
  • Title: The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response.
  • Title: Doxorubicin and Edelfosine Combo-Loaded Lipid–Polymer Hybrid Nanoparticles for Synergistic Anticancer Effect Against Drug-Resistant Osteosarcoma.
  • Title: Antitumor Alkyl Ether Lipid Edelfosine: Tissue Distribution and Pharmacokinetic Behavior in Healthy and Tumor-Bearing Immunosuppressed Mice.
  • Title: Nanodrug delivery in reversing multidrug resistance in cancer cells.

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-Octadecyloxy-2-methoxypropylphosphonocholine (Edelfosine)

3-Octadecyloxy-2-methoxypropylphosphonocholine —commonly referred to as Edelfosine or ET-18-OCH3 —is a pioneering synthetic ether lipid analog widely utilized in oncology, immunology, and virology research. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Octadecyloxy-2-methoxypropylphosphonocholine —commonly referred to as Edelfosine or ET-18-OCH3 —is a pioneering synthetic ether lipid analog widely utilized in oncology, immunology, and virology research. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with the essential, causality-driven safety protocols required to handle this compound.

Unlike traditional chemotherapeutics that target DNA, Edelfosine targets the cell membrane directly, making its handling requirements uniquely stringent. This guide synthesizes technical accuracy with field-proven operational insights to ensure your laboratory maintains the highest safety standards.

Mechanistic Hazard Profile: The Causality of Toxicity

To understand the strict Personal Protective Equipment (PPE) requirements for Edelfosine, one must first understand its mechanism of action. Edelfosine is a cell-permeable, reversible cytotoxic agent (). It selectively inhibits phosphatidylinositol-specific phospholipase C (PI-PLC) with an IC50 of 9.6 µM. By accumulating in the cell membrane, it alters lipid composition and induces the co-clustering of lipid rafts with the Fas/CD95 death receptor, triggering rapid apoptosis in neoplastic and healthy cells alike (1[1]).

Because it is an alkyl-lysophospholipid designed to integrate into biological membranes, accidental human exposure via inhalation (H332), ingestion (H302), or skin contact (H312) poses a severe cytotoxic risk (2[2]).

BiologicalHazard A Edelfosine (ET-18-OCH3) Exposure B Cell Membrane Accumulation (Alkyl-lysophospholipid) A->B C PI-PLC Inhibition (IC50 = 9.6 µM) B->C D Lipid Raft & Fas/CD95 Co-clustering C->D E Rapid Apoptosis (Cytotoxicity) D->E

Caption: Edelfosine signaling pathway illustrating the mechanism of cytotoxicity and apoptosis.

Personal Protective Equipment (PPE) Requirements

Standard laboratory precautions are insufficient for lipid analogs. The PPE selected below accounts for both the biological permeability of Edelfosine and the chemical hazards of the solvents required for its reconstitution.

CategorySpecificationCausality / Rationale
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents mucosal absorption of aerosolized lyophilized powder or splashed solvent solutions.
Hand Protection Double-layered Nitrile gloves (≥0.11 mm thickness)Edelfosine easily penetrates biological barriers. Standard latex offers poor chemical resistance to reconstitution solvents (e.g., DMSO, Chloroform). Note: If using DMSO, consider butyl rubber over-gloves.
Body Protection Impermeable, fluid-resistant laboratory coatMitigates systemic toxicity risks from accidental dermal absorption (Harmful in contact with skin - H312)[2].
Respiratory N95 / P3 Particulate RespiratorMandatory if handling the solid powder outside of a containment hood to prevent inhalation toxicity (H332)[2].

Quantitative Solubility Data & Solvent Selection

Before initiating the operational workflow, you must select an appropriate solvent. The choice of solvent dictates the secondary chemical hazards present during handling.

SolventMax ConcentrationCausality & Operational Notes
Water 15 mg/mLForms a clear solution[1]. Ideal for in vivo models to avoid solvent-induced background toxicity.
Chloroform 50 mg/mLHighest solubility. Requires handling exclusively in a chemical fume hood due to volatile organic compound (VOC) hazards.
DMSO 5 mg/mLStandard for in vitro cell culture assays. Caution: DMSO is a highly polar aprotic solvent that rapidly penetrates skin, carrying the dissolved cytotoxic lipid analog directly into the bloodstream.
Ethanol 5 mg/mLViable alternative to DMSO for cellular assays, reducing the extreme membrane-permeabilizing risks associated with DMSO handling.

Standard Operating Procedure: Reconstitution Workflow

This protocol is designed as a self-validating system : each step contains a physical or visual check to ensure safety and scientific integrity.

OperationalWorkflow Step1 1. Don PPE (Nitrile, Goggles, Lab Coat) Step2 2. Transfer Vial to Class II BSC / Fume Hood Step1->Step2 Step3 3. Weigh Solid (Avoid Aerosolization) Step2->Step3 Step4 4. Reconstitute (DMSO, EtOH, or H2O) Step3->Step4 Step5 5. Aliquot & Store at -20°C Step4->Step5

Caption: Step-by-step operational workflow for the safe handling and reconstitution of Edelfosine.

Step-by-Step Methodology
  • Environmental Setup: Transfer the sealed vial of Edelfosine to a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

    • Causality: Edelfosine is supplied as a solid lyophilized powder. Opening the vial on an open bench creates a high risk of aerosolization and subsequent inhalation toxicity.

  • Solvent Preparation: Select the appropriate solvent based on your downstream application. If using DMSO, ensure your gloves are rated for DMSO breakthrough, as DMSO acts as a carrier solvent.

  • Dissolution & Self-Validation: Add the pre-calculated volume of solvent directly to the vial. Vortex gently for 30-60 seconds.

    • Self-Validating Check: Inspect the vial against a light source. The protocol is successful only when the solution is completely clear, indicating total dissolution[1]. If particulate matter remains, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting & Storage: Divide the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. Store immediately at −20°C.

    • Causality: Edelfosine is susceptible to degradation upon repeated freeze-thaw cycles. Single-use aliquots preserve the structural integrity of the phosphocholine headgroup, ensuring reproducible experimental data.

Spill Response and Disposal Plan

Because Edelfosine is an active cytotoxic agent, waste must be strictly segregated from standard biohazardous or chemical waste.

Spill Response (Solid Powder):

  • Do not sweep the dry powder, as this generates hazardous, inhalable dust.

  • Cover the spill with damp absorbent paper towels to suppress aerosolization.

  • Carefully wipe up the material and place all contaminated materials into a designated, sealable hazardous waste container.

  • Wash the spill area with copious amounts of soap and water[2].

Spill Response (Liquid Solution):

  • Cover the spill with a chemical absorbent pad rated for the specific solvent used (e.g., universal absorbent for DMSO/Water, solvent-specific for Chloroform).

  • Dispose of pads in a sealed cytotoxic waste bag.

Waste Disposal: Do not flush Edelfosine solutions down the sink. All solid waste, empty vials, and liquid remnants must be treated as cytotoxic chemical waste and incinerated by a licensed hazardous waste disposal facility according to local institutional and environmental regulations.

References

  • ET-18-OCH3 Product Inform
  • Safety Data Sheet - (R)-Edelfosine | Key Organics |
  • Edelfosine (≥95% HPLC)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Octadecyloxy-2-methoxypropylphosphonocholine
Reactant of Route 2
Reactant of Route 2
3-Octadecyloxy-2-methoxypropylphosphonocholine
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